GANT 58
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-(2,4,5-tripyridin-4-ylthiophen-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4S/c1-9-25-10-2-17(1)21-22(18-3-11-26-12-4-18)24(20-7-15-28-16-8-20)29-23(21)19-5-13-27-14-6-19/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWLOKMMUTWFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(SC(=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291438 | |
| Record name | 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64048-12-0 | |
| Record name | 64048-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
GANT 58: A Technical Guide to its Mechanism of Action on GLI1/GLI2 Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
Abstract
GANT 58 is a potent and specific small-molecule inhibitor of the Glioma-associated oncogene (GLI) family of transcription factors, GLI1 and GLI2. As the terminal effectors of the Hedgehog (Hh) signaling pathway, GLI proteins are critical regulators of cell proliferation, differentiation, and patterning during embryonic development. Aberrant activation of the Hh pathway and subsequent GLI activity is implicated in the pathogenesis of numerous cancers. This compound offers a valuable tool for investigating Hh signaling and represents a potential therapeutic agent for cancers driven by aberrant GLI activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on GLI1 and GLI2. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Introduction to the Hedgehog Signaling Pathway and GLI Transcription Factors
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. The pathway is initiated by the binding of Hh ligands (Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then initiates a signaling cascade that culminates in the activation of the GLI family of zinc-finger transcription factors: GLI1, GLI2, and GLI3. GLI1 and GLI2 primarily function as transcriptional activators, while GLI3 can act as both an activator and a repressor. These transcription factors translocate to the nucleus and regulate the expression of target genes involved in cell cycle progression, survival, and differentiation. Dysregulation of the Hh pathway, often leading to constitutive GLI activation, is a hallmark of several cancers, including basal cell carcinoma, medulloblastoma, and certain types of lung, pancreatic, and prostate cancer.
This compound: A Direct Inhibitor of GLI-mediated Transcription
This compound is a cell-permeable, small molecule that acts as an antagonist of GLI1 and GLI2.[1][2] It functions downstream of SMO and the GLI inhibitor Suppressor of Fused (SUFU), directly targeting the GLI transcription factors at the nuclear level.[2][3][4] This makes it a valuable tool for studying Hh pathway activation that is independent of SMO, a common mechanism of resistance to SMO-targeted therapies.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of GLI-mediated transcription.[1][2][5] While the precise binding site of this compound on GLI1 and GLI2 has not been definitively elucidated in the provided search results, it is understood to interfere with the ability of these transcription factors to bind to their consensus DNA sequences in the promoters of target genes.[3] This leads to a reduction in the expression of Hh target genes such as PTCH1 and GLI1 itself.[2]
Interestingly, treatment with the related compound GANT 61 has been shown to cause an accumulation of GLI1 in the nucleus, suggesting that while it inhibits transcriptional activity, it may not prevent nuclear import.[3][4] A similar effect on GLI1 nuclear accumulation has been noted for this compound.[6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity of this compound.
| Parameter | Value | Target | Assay | Cell Line | Reference |
| IC50 | ~5 µM | GLI1-induced transcription | Luciferase Reporter Assay | Shh-LIGHT2 (NIH 3T3) | [3][5] |
| IC50 | 5 µM | GLI1-induced transcription | Not Specified | Not Specified | [1][2] |
| Parameter | Value | Target | Assay | Cell Line | Reference |
| Inhibition | Significant reduction in mRNA levels | GLI1 and Hip1 | Quantitative PCR | Sufu-/- MEFs | [3] |
| Inhibition | Reduction in protein expression | GLI1 and PTCH1 | Western Blot | PANC1 and 22Rv1 | [3] |
| Inhibition | Reduction in cell proliferation | GLI-dependent cell growth | BrdU incorporation | PANC1 and 22Rv1 | [3] |
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway and this compound Inhibition
Caption: The Hedgehog signaling pathway and the inhibitory point of this compound.
Experimental Workflow: GLI-Luciferase Reporter Assay
Caption: Workflow for a GLI-responsive luciferase reporter assay.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation to identify GLI interacting proteins.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These should be optimized for specific cell lines and experimental conditions.
GLI-Responsive Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on GLI1/GLI2-mediated transcriptional activity.
Materials:
-
HEK293T or NIH 3T3 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
GLI1 or GLI2 expression vector
-
GLI-responsive firefly luciferase reporter vector (e.g., pGL3-8xGliBS-Luc)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect cells with the GLI expression vector, the GLI-responsive firefly luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for GLI Target Genes
Objective: To measure the effect of this compound on the mRNA expression levels of GLI target genes.
Materials:
-
Cancer cell line with active Hh signaling (e.g., PANC-1, 22Rv1)
-
This compound (dissolved in DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 10 µM) or DMSO for 24-72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, specific primers for the target genes and a housekeeping gene, and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control, normalized to the housekeeping gene.
Immunofluorescence for GLI1 Subcellular Localization
Objective: To visualize the effect of this compound on the subcellular localization of GLI1.
Materials:
-
Cells grown on glass coverslips
-
This compound (dissolved in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against GLI1
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound (e.g., 10 µM) or DMSO for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block non-specific binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-GLI1 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the effect of this compound on the interaction of GLI1/GLI2 with known or novel protein partners.
Materials:
-
Cells treated with this compound or vehicle control
-
Non-denaturing lysis buffer
-
Antibody against GLI1 or GLI2
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse the treated cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysates by incubating with non-specific IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-GLI1 or anti-GLI2 antibody overnight at 4°C.
-
Bead Binding: Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against known or suspected interacting partners.
Conclusion
This compound is a specific and potent inhibitor of GLI1 and GLI2-mediated transcription, acting downstream of SMO. Its ability to target the terminal effectors of the Hedgehog pathway makes it an invaluable research tool for dissecting the complexities of Hh signaling and for exploring therapeutic strategies in cancers with aberrant GLI activation. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted mechanism of action of this compound and its potential applications in cancer biology and drug development. Further research is warranted to precisely identify the binding site of this compound on GLI proteins and to fully elucidate its impact on the GLI interactome and post-translational modifications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
The Discovery of GANT 58: A Potent Antagonist of GLI-Mediated Transcription
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GANT 58 is a small molecule inhibitor that has emerged as a critical tool in the study of the Hedgehog (Hh) signaling pathway and as a potential therapeutic agent in various cancers. Its discovery marked a significant advancement in the field, providing a means to target the pathway downstream of the frequently mutated Smoothened (SMO) receptor. This technical guide details the discovery history of this compound, its mechanism of action, and key experimental data and protocols that have defined its biological activity.
Introduction: The Need for Downstream Hedgehog Pathway Inhibitors
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of numerous cancers, including basal cell carcinoma, medulloblastoma, and cancers of the prostate, lung, and pancreas.[1] Initial drug development efforts focused on targeting the transmembrane protein Smoothened (SMO). However, the emergence of SMO mutations conferring resistance to these drugs, as well as pathway activation downstream of SMO in some cancers, highlighted the urgent need for inhibitors targeting components further down the signaling cascade.[1][2] This necessity drove the search for molecules that could directly inhibit the final effectors of the pathway, the Glioma-associated oncogene (GLI) family of transcription factors.
The Seminal Discovery of this compound
This compound was identified through a cell-based high-throughput screen designed to discover small-molecule antagonists of GLI1-mediated transcription.[1][3] The groundbreaking study, published by Lauth and colleagues in 2007, utilized a cellular reporter system to screen for compounds that could inhibit the transcriptional activity of GLI1.[1][3] This approach led to the identification of two compounds, this compound and GANT 61, which were shown to selectively inhibit GLI-mediated gene transactivation.[1][2][3]
Mechanism of Action: A Direct Antagonist of GLI
Subsequent mechanistic studies revealed that this compound acts as a potent antagonist of the GLI transcription factors.[4][5][6] It inhibits GLI1-induced transcription, effectively blocking the final step of the Hedgehog signaling pathway.[4][7][8] A key finding was that this compound functions downstream of both SMO and the Suppressor of Fused (SUFU), a negative regulator of GLI proteins.[1][5][9] This was demonstrated in experiments using cells with genetic modifications that constitutively activate the pathway downstream of SMO, where upstream inhibitors like cyclopamine (B1684311) were ineffective, but this compound could still suppress Hh target gene expression.[1][9] The inhibitor has been shown to act at the nuclear level, as it can still block transcription induced by a GLI1 mutant with a defective nuclear export signal.[4][9]
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays, providing key metrics for its potency and efficacy.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GLI1-induced transcription) | 5 µM | Cellular assays | [4][5][7][8] |
| In Vitro Concentration for Hh Pathway Inhibition | 10 µM | Shh-L2 cells, Sufu-/- MEFs | [7][9] |
| In Vivo Dosage | 50 mg/kg/day (s.c. injection) | Nude mice with 22Rv1 prostate cancer xenografts | [4][7][9] |
Experimental Protocols
Cell-Based Luciferase Reporter Assay for GLI1 Transcription
This protocol is based on the methodology used in the initial discovery of this compound.
-
Cell Culture: Human prostate cancer cells (22Rv1) are cultured in appropriate media supplemented with fetal bovine serum (FBS).
-
Transfection: Cells are transiently transfected with a GLI-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability. The IC50 value is calculated from the dose-response curve.[4]
In Vivo Xenograft Model for Antitumor Activity
This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Nude mice are subcutaneously injected with a suspension of human cancer cells known to have an active Hedgehog pathway (e.g., 22Rv1 prostate cancer cells).[9]
-
Tumor Growth: Tumors are allowed to establish and reach a predetermined median size (e.g., ~250 mm³).[9]
-
Treatment Regimen: Mice are treated with daily subcutaneous injections of this compound (e.g., 50 mg/kg) or a vehicle control.[4][9]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers.
-
Endpoint Analysis: At the end of the treatment period (e.g., 18 days), tumors are excised, and tissues can be processed for further analysis, such as immunohistochemistry for Hh pathway target genes (e.g., PTCH1).[7][9] All animal experiments must be conducted in accordance with approved ethical guidelines.[4]
Visualizing the Mechanism and Discovery Workflow
Hedgehog Signaling Pathway and this compound's Point of Intervention
Caption: The Hedgehog signaling pathway with this compound's inhibition of GLI transcription factors.
Experimental Workflow for the Discovery of this compound
Caption: A simplified workflow illustrating the key stages in the discovery of this compound.
Conclusion
The discovery of this compound was a pivotal moment in Hedgehog pathway research. It provided a much-needed tool to probe the function of GLI transcription factors and offered a new strategy for overcoming resistance to upstream inhibitors. The data and protocols outlined in this guide provide a foundation for researchers and drug developers working to further understand and target the Hedgehog pathway in disease. The continued study of this compound and the development of next-generation GLI inhibitors hold significant promise for the treatment of a wide range of malignancies.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical, computational and functional insights into the chemical stability of the Hedgehog pathway inhibitor GANT61 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PharmaOnco™ this compound - Creative Biolabs [creative-biolabs.com]
- 6. This compound | Hedgehog/Smoothened | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. adooq.com [adooq.com]
- 9. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
GANT 58: A Technical Guide to a Downstream Hedgehog Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers. While many inhibitors target the upstream protein Smoothened (SMO), there is a compelling need for agents that act downstream, particularly for tumors with resistance to SMO antagonists or with mutations lower in the pathway. GANT 58 has emerged as a key small molecule inhibitor that directly targets the final effectors of the Hh pathway, the Glioma-Associated Oncogene (GLI) family of transcription factors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its role in the Hedgehog pathway and its experimental application.
Introduction to the Hedgehog Signaling Pathway and this compound
The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic development, tissue patterning, and cell proliferation.[1][2] In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO), preventing downstream signaling.[1] This leads to the proteolytic cleavage of GLI transcription factors (GLI2 and GLI3) into their repressor forms. Upon binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH, the inhibition of SMO is relieved, leading to the accumulation of active, full-length GLI proteins (GLI1 and GLI2). These translocate to the nucleus and activate the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation.[3]
Dysregulation of the Hh pathway, leading to constitutive activation, is a known driver in several human cancers, including basal cell carcinoma, medulloblastoma, and certain leukemias, as well as cancers of the breast, lung, pancreas, and prostate.[1][4] While SMO inhibitors like vismodegib (B1684315) and sonidegib have been approved for clinical use, resistance can emerge through mutations in SMO or through activation of the pathway downstream of SMO.[4][5]
This compound (also known as NSC 75503) is a cell-permeable small molecule that functions as a potent antagonist of GLI transcription factors.[6][7][8] It inhibits Hedgehog signaling downstream of both SMO and the Suppressor of Fused (SUFU), a negative regulator of GLI proteins.[9][10][11] This makes this compound a valuable tool for studying Hh signaling and a potential therapeutic agent for cancers with downstream pathway activation.[11]
Mechanism of Action
This compound directly targets the GLI family of transcription factors (GLI1 and GLI2), inhibiting their transcriptional activity.[11][12] Studies have shown that this compound acts at the nuclear level, as it can block transcription induced by a GLI1 mutant that is constitutively localized to the nucleus.[6][13] While the precise binding site is still under investigation, evidence suggests that this compound disrupts the interaction of GLI proteins with DNA.[12] This leads to a reduction in the expression of Hh target genes, such as PTCH1 and GLI1 itself, thereby inhibiting the pro-proliferative and anti-apoptotic effects of aberrant Hh signaling.[7][14] this compound has demonstrated a high degree of selectivity for the Hedgehog pathway, with minimal effects on other signaling cascades such as TNF/NF-κB, glucocorticoid receptor transactivation, and the Ras-Raf-Mek-Mapk pathway.[11]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| GLI1-induced Transcription | HEK293 | IC50 | 5 µM | [6][7][9] |
| GLI-responsive Luciferase Reporter | Shh-Light II (NIH 3T3) | IC50 | ~5 µM | [11] |
| Cell Viability | CCRF-CEM, CEM7e14, CEM1e15, Jurkat (T-ALL) | Dose-dependent reduction | 10 µM (48 hr) | [7] |
| Gene Expression (Gli1 mRNA) | Sufu-/- MEFs | Significant reduction | 10 µM (3 days) | [11][13] |
| Gene Expression (Hip1 mRNA) | Sufu-/- MEFs | Significant reduction | 10 µM (3 days) | [11] |
| Gene Expression (Patched 1) | T-ALL cells | Reduction | Not specified | [14] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Nude mice with 22Rv1 xenografts | Human Prostate Cancer | 50 mg/kg/day via subcutaneous injection for 18 days | Inhibition of tumor growth | [6][7][11] |
| Nude mice with 22Rv1 xenografts | Human Prostate Cancer | 50 mg/kg every other day via subcutaneous injection for 18 days | Inhibition of additional xenograft growth and limited increase in tumor size | [6][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity of this compound.
GLI-Responsive Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on GLI-mediated transcription.
Materials:
-
HEK293 cells or Shh-Light II cells (NIH 3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a Renilla luciferase control reporter)
-
GLI1 expression plasmid (for co-transfection in HEK293 cells)
-
12xGliBS-Luc reporter plasmid (contains 12 tandem GLI binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 or Shh-Light II cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection or treatment.
-
Transfection (for HEK293 cells):
-
Co-transfect the cells with the GLI1 expression plasmid, the 12xGliBS-Luc reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Luciferase Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., T-ALL cell lines)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubate for a specified period (e.g., 48 hours).[7]
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or fluorometric development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the DMSO-only control to determine the percentage of cell viability.
-
Plot cell viability against the this compound concentration.
-
Quantitative Real-Time PCR (qRT-PCR) for Hh Target Gene Expression
This method is used to measure the effect of this compound on the mRNA levels of Hh target genes.
Materials:
-
Cells treated with this compound or DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., GLI1, PTCH1, HIP1) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or DMSO for the desired time (e.g., 2-3 days).[7]
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions with the cDNA, primers for the target and housekeeping genes, and the qRT-PCR master mix.
-
Run the reactions on a qRT-PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO-treated control.
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells capable of forming tumors in mice (e.g., 22Rv1 prostate cancer cells)
-
This compound formulation for injection (e.g., dissolved in a suitable vehicle)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Treatment:
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume can be compared between the treatment and control groups.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., BrdU) and apoptosis markers (e.g., cleaved caspase-3), or qRT-PCR for Hh target gene expression.[13]
-
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on active GLI.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a specific and potent inhibitor of the GLI transcription factors, representing a critical tool for both basic research and therapeutic development. Its ability to block Hedgehog signaling downstream of SMO makes it particularly valuable for overcoming resistance to upstream inhibitors and for treating cancers with pathway activation at the level of GLI. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of the Hedgehog pathway and its role in disease. Further investigation into the precise molecular interactions of this compound with GLI proteins will undoubtedly provide deeper insights and may facilitate the development of even more potent and specific second-generation GLI inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. scbt.com [scbt.com]
- 9. PharmaOnco™ this compound - Creative Biolabs [creative-biolabs.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. pnas.org [pnas.org]
- 14. Inhibition of hedgehog signaling by GANT58 induces apoptosis and shows synergistic antitumor activity with AKT inhibitor in acute T cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GANT 58: A Technical Guide to a GLI1/2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GANT 58 is a small molecule inhibitor that has garnered significant interest in cancer research due to its specific targeting of the Glioma-Associated Oncogene (GLI) family of transcription factors. As key effectors of the Hedgehog (Hh) signaling pathway, aberrant GLI activity is implicated in the development and progression of numerous cancers. This technical guide provides a comprehensive overview of this compound, including its molecular target, mechanism of action, and relevant experimental data and protocols.
Core Concepts: Molecular Target and Mechanism of Action
This compound is a potent antagonist of the GLI family of zinc-finger transcription factors, primarily GLI1 and GLI2.[1][2] It functions by inhibiting GLI-mediated transcription, a critical downstream step in the Hedgehog signaling pathway.[1][2] The inhibitory action of this compound occurs downstream of the transmembrane protein Smoothened (Smo) and the Suppressor of Fused (Sufu) protein, a negative regulator of GLI.[1] Evidence suggests that this compound exerts its effects at the nuclear level, as it can still block transcription induced by a mutated form of GLI1 that is retained in the nucleus.[1] While the precise binding site of this compound on the GLI1 protein has not been definitively elucidated, its inhibitory action is thought to interfere with the ability of GLI1 to bind to its target DNA sequences.
Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell growth and tumorigenesis. This compound intervenes at the terminal step of this pathway.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| GLI1-induced Transcription | Shh-Light II | IC50 | ~5 µM | [1] |
| GLI-responsive Luciferase Reporter | Shh-Light II | IC50 | ~5 µM |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Cell Viability | Dose-dependent reduction | [2] |
| CEM/VLB100 | T-cell Acute Lymphoblastic Leukemia | Cell Viability | Dose-dependent reduction | [2] |
| 22Rv1 | Prostate Cancer | Cell Proliferation (BrdU) | ~40-50% inhibition at 5 µM | [3] |
| PANC-1 | Pancreatic Cancer | Cell Proliferation (BrdU) | ~40-50% inhibition at 5 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
GLI-Responsive Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory effect of this compound on GLI-mediated transcription.
Protocol Details:
-
Cell Seeding: Seed Shh-Light II cells (or other suitable reporter cell lines) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfection (Optional): For cells that do not endogenously express high levels of GLI1, co-transfect with a GLI1 expression plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the compound to the cells, ensuring a final DMSO concentration of <0.5%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively assess the ability of this compound to inhibit the binding of GLI1 to its DNA consensus sequence.
Protocol Details:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the GLI1 binding consensus sequence (5'-GACCACCCA-3'). Label the probe with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye) or a radioactive isotope (e.g., ³²P).
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells overexpressing GLI1.
-
Binding Reaction: In a microcentrifuge tube, combine the labeled probe, nuclear extract, and varying concentrations of this compound in a binding buffer. Include a negative control (no nuclear extract) and a competitor control (unlabeled probe).
-
Incubation: Incubate the binding reactions at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the gel in a cold room or with a cooling system.
-
Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P). A decrease in the shifted band (protein-DNA complex) in the presence of this compound indicates inhibition of binding.
Co-Immunoprecipitation (Co-IP)
Co-IP can be employed to investigate if this compound disrupts the interaction of GLI1 with other proteins.
Protocol Details:
-
Cell Lysis: Lyse cells expressing the proteins of interest with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., GLI1) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting "prey" protein. A reduced amount of the prey protein in the this compound-treated sample would suggest that the inhibitor disrupts the protein-protein interaction.
Conclusion
This compound is a valuable research tool for studying the Hedgehog signaling pathway and its role in cancer. Its specific inhibition of GLI-mediated transcription provides a means to dissect the downstream effects of Hh signaling and to explore the therapeutic potential of targeting GLI in various malignancies. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the effects of this compound in their specific models of interest. Further research is warranted to precisely define the binding site of this compound on GLI proteins and to expand the characterization of its efficacy across a broader range of cancer types.
References
GANT 58: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GANT 58 is a potent and specific small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. It acts by targeting the GLI family of transcription factors, the terminal effectors of the pathway, thereby offering a distinct mechanism of action compared to inhibitors targeting upstream components like Smoothened (SMO). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed summaries of its properties in tabular format, a diagrammatic representation of its interaction with the Hedgehog signaling pathway, and representative experimental protocols for its use in research settings.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 2,3,4,5-Tetra(4-pyridyl)thiophene, is a synthetic compound identified for its ability to inhibit GLI-mediated transcription.[1][2][3] Its core structure consists of a central thiophene (B33073) ring substituted with four pyridyl groups.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | References |
| IUPAC Name | 2,3,4,5-Tetra(4-pyridyl)thiophene | [1][2] |
| Synonyms | NSC 75503 | [3][4][5][6][7] |
| CAS Number | 64048-12-0 | [1][2][4][5][8] |
| Molecular Formula | C₂₄H₁₆N₄S | [1][2][3][4][5][8] |
| Molecular Weight | 392.48 g/mol | [1][2][3][4][8] |
| Appearance | Light yellow to yellow crystalline solid | [4][5] |
| Purity | ≥98% | [3][5] |
| SMILES | c1cnccc1-c2c(-c3ccncc3)sc(-c3ccncc3)c2-c3ccncc3 | [7][8] |
| InChI Key | USWLOKMMUTWFMD-UHFFFAOYSA-N | [1][5] |
Table 2: Solubility and Storage of this compound
| Property | Value | References |
| Solubility | Insoluble in H₂O | [6] |
| ≥18.95 mg/mL in DMSO | [6] | |
| 9.09 mg/mL (23.16 mM) in DMSO (sonication recommended) | [7] | |
| 2.5 mg/mL in DMF | [5] | |
| ≥14.9 mg/mL in Ethanol (with gentle warming and sonication) | [6] | |
| Storage (Solid) | Store at +4°C or -20°C | [1][2][8] |
| Stability (Solid) | ≥ 4 years | [5] |
| Storage (In Solvent) | -80°C for up to 1 year | [7] |
Biological Activity and Mechanism of Action
This compound is a selective antagonist of the GLI transcription factors, primarily GLI1 and GLI2.[6] It inhibits GLI-mediated transcription with an IC₅₀ of approximately 5 μM.[1][4][5][6][7][8]
The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched1 (PTCH1) receptor alleviates the inhibition of Smoothened (SMO). Activated SMO then triggers a cascade that prevents the proteolytic cleavage of GLI proteins into their repressor forms. The full-length, activator forms of GLI then translocate to the nucleus to induce the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation.
This compound's Point of Intervention
Unlike many Hedgehog pathway inhibitors that target the SMO receptor, this compound acts downstream of both SMO and the Suppressor of Fused (SUFU), a negative regulator of GLI.[1][2][4][7] This allows this compound to inhibit the pathway even when activation is caused by mutations downstream of SMO. The primary mechanism of this compound is the inhibition of GLI1's ability to bind to DNA and activate transcription.[4] It acts at the nuclear level, effectively blocking the final step of the signaling cascade.[4][7]
Experimental Protocols
The following are representative protocols for common assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability / Proliferation Assay (BrdU Incorporation)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.
Objective: To determine the effect of this compound on the proliferation of cancer cells with an active Hedgehog pathway.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., 22Rv1 prostate cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
BrdU Labeling Reagent
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%). Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
BrdU Labeling: Add 10 µL of BrdU labeling reagent to each well and incubate for an additional 2-4 hours.
-
Fixation and Denaturation: Remove the labeling medium and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the FixDenat solution and add 100 µL of the anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.
-
Washing: Wash the wells three times with PBS.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate for 5-30 minutes, or until sufficient color development occurs.
-
Measurement: Add 50 µL of the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
GLI-Luciferase Reporter Assay
This protocol is for measuring the specific inhibition of GLI-dependent transcriptional activity.
Objective: To quantify the inhibitory effect of this compound on GLI-mediated gene transcription.
Materials:
-
HEK293 cells or other suitable cell line
-
GLI1 expression plasmid
-
GLI-responsive luciferase reporter plasmid (e.g., 8xGliBS-Luc)
-
Control Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 10 cm plate with the GLI1 expression plasmid, the GLI-responsive luciferase reporter plasmid, and the Renilla control plasmid.
-
Cell Seeding: After 24 hours, seed the transfected cells into a white, clear-bottom 96-well plate at a density of ~15,000 cells/well.
-
Compound Treatment: Allow cells to attach for several hours, then treat with this compound at various concentrations (e.g., 10 µM). Ensure the final DMSO concentration is consistent.
-
Incubation: Incubate for 24 hours.
-
Cell Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the DMSO-treated control.
In Vivo Studies
This compound has demonstrated anti-tumor activity in vivo. In a typical xenograft model, nude mice are subcutaneously injected with human cancer cells that have an activated Hedgehog pathway (e.g., 22Rv1).[4] Once tumors are established, mice are treated with this compound, often administered via subcutaneous or intraperitoneal injection at doses around 50 mg/kg.[4][7] Tumor growth is monitored over the treatment period, and upon completion, tumors can be excised for further analysis, such as measuring the expression of Hedgehog target genes like PTCH1 and GLI1 via qRT-PCR or immunohistochemistry.[4]
Conclusion
This compound is an invaluable research tool for studying the Hedgehog signaling pathway and its role in disease. Its ability to inhibit the pathway at the level of the GLI transcription factors provides a critical advantage for investigating Hh-driven cancers that are resistant to SMO inhibitors. The data and protocols presented in this guide offer a foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of Hedgehog signaling and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of hedgehog signaling by GANT58 induces apoptosis and shows synergistic antitumor activity with AKT inhibitor in acute T cell leukemia cells [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
GANT 58: A Technical Guide to its Role in Inhibiting GLI-Mediated Transcription
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GANT 58, a small molecule inhibitor of the GLI family of transcription factors. It details the mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a potent and specific antagonist of the GLI1 and GLI2 transcription factors, which are the terminal effectors of the Hedgehog (Hh) signaling pathway.[1][2] By inhibiting GLI-mediated transcription, this compound effectively blocks the activity of the Hh pathway downstream of the Smoothened (SMO) and Suppressor of Fused (SUFU) proteins.[1][2] This makes it a valuable tool for studying Hh signaling and a potential therapeutic agent for cancers driven by aberrant Hh pathway activation, particularly those with resistance to SMO inhibitors. This compound has been shown to inhibit the transcription of GLI1-induced genes with an IC50 of approximately 5 μM.[1][2]
The Hedgehog-GLI Signaling Pathway and the Role of this compound
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates its inhibition of the G-protein coupled receptor, Smoothened (SMO). Activated SMO then triggers a signaling cascade that culminates in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). These GLI proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation.
This compound acts at the final step of this cascade, directly inhibiting the transcriptional activity of GLI1 and GLI2.[1] Its mechanism of action is independent of upstream components like SMO and SUFU, making it effective in contexts where the pathway is activated by mutations downstream of SMO.[1][3]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various cellular and in vivo models. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| GLI1-Induced Transcription | HEK293T | IC50 | 5 µM | [1] |
| Hh Pathway Reporter Assay | Shh-LIGHT2 (NIH 3T3) | IC50 | ~5 µM | [3] |
| Cell Viability | PANC1 (Pancreatic Cancer) | - | Reduction | [3] |
| Cell Viability | 22Rv1 (Prostate Cancer) | - | Reduction | [3] |
| Target Gene Expression | Sufu-/- MEFs | - | Reduction | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude Mice Xenograft | Prostate (22Rv1) | 50 mg/kg/day, s.c. | Inhibition of tumor growth | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in inhibiting GLI-mediated transcription.
Luciferase Reporter Assay for GLI Activity
This assay quantifies the transcriptional activity of GLI factors in response to Hedgehog pathway activation and its inhibition by this compound.
Materials:
-
Shh-LIGHT2 cells (NIH 3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Sonic Hedgehog (SHH) ligand or Smoothened Agonist (SAG)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with low-serum medium (e.g., 0.5% FBS).
-
Add this compound at desired concentrations (e.g., 0.1 to 20 µM).
-
Induce Hedgehog pathway activation by adding SHH ligand (e.g., 100 ng/mL) or SAG (e.g., 100 nM). Include a vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Western Blot Analysis of GLI Target Gene Expression
This method is used to detect changes in the protein levels of GLI target genes, such as PTCH1 and GLI1 itself, following treatment with this compound.
Materials:
-
Cancer cell lines with active Hh signaling (e.g., PANC1, 22Rv1)
-
This compound
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-GLI1 (e.g., Cell Signaling Technology, #2643)
-
Rabbit anti-PTCH1 (e.g., Abcam, ab53715)
-
Rabbit anti-GAPDH (e.g., Abcam, ab9485) as a loading control
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Plate cells and treat with this compound (e.g., 5-10 µM) for 24-48 hours.
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-GLI1 at 1:1000, anti-PTCH1 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:2000) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (GAPDH).
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
22Rv1 prostate cancer cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., corn oil:ethanol 4:1)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of 22Rv1 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of RPMI 1640 and Matrigel) into the flank of each mouse.[1]
-
Allow tumors to grow to a palpable size (e.g., ~150-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control subcutaneously daily or every other day.[1]
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound inhibits the binding of GLI1 to the promoter regions of its target genes.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis buffer
-
Sonicator
-
ChIP-grade anti-GLI1 antibody (e.g., Cell Signaling Technology, #2643)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for GLI1 target gene promoters (e.g., PTCH1, HHIP) and a negative control region.
Validated ChIP-qPCR Primers for Human GLI1 Target Genes:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| PTCH1 | GACCGGCCTTGCCTCAACCC | CAGGGCGTGAGCGCTGACAA |
| HHIP | AGCCAGCCGAGTCCTGAAT | GCGCTTGAAGAAAGCCATACA |
Protocol:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin by sonication.
-
Immunoprecipitate the chromatin with anti-GLI1 antibody or control IgG overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Purify the DNA.
-
Quantify the amount of target promoter DNA in each sample by qPCR using the primers listed above.
-
Express the results as a percentage of input DNA.
Conclusion
This compound is a critical research tool for dissecting the complexities of the Hedgehog-GLI signaling pathway. Its ability to inhibit GLI-mediated transcription downstream of SMO provides a unique advantage for studying Hh-driven cancers, especially those that have developed resistance to upstream inhibitors. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the multifaceted roles of this compound in various biological and pathological contexts. As research into Hh signaling continues to evolve, this compound will undoubtedly remain a cornerstone for advancing our understanding and developing novel therapeutic strategies.
References
GANT 58: A Deep Dive into its Selectivity for GLI Transcription Factors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention. The final effectors of the Hh pathway are the GLI family of zinc-finger transcription factors: GLI1, GLI2, and GLI3. GANT 58 has emerged as a potent and selective small molecule inhibitor of GLI-mediated transcription, acting downstream of the transmembrane protein Smoothened (SMO), a target of other Hh pathway inhibitors like cyclopamine. This technical guide provides a comprehensive overview of the selectivity of this compound for GLI proteins, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action and Selectivity
This compound exerts its inhibitory effects by directly targeting the GLI transcription factors, thereby preventing the transactivation of Hh target genes. A key aspect of its utility as a research tool and potential therapeutic agent is its high selectivity for the Hh pathway.
Quantitative Analysis of GLI Inhibition
| Target | Assay Type | IC50 | Reference |
| GLI1-mediated transcription | Luciferase Reporter Assay | ~5 µM | [2][3][4] |
| GLI2-mediated transcription | Luciferase Reporter Assay | Inhibition demonstrated, specific IC50 not reported | [1] |
| GLI3-mediated transcription | - | Data not available | - |
Selectivity Profile Against Other Signaling Pathways
Studies have demonstrated that this compound exhibits a high degree of selectivity for the Hedgehog signaling pathway. At concentrations effective for GLI inhibition, it does not significantly affect other major signaling cascades. Specifically, no inhibitory activity has been observed for the following pathways at concentrations up to 10 µM:
-
TNF signaling/NFκB activation[3]
-
Glucocorticoid receptor gene transactivation[3]
-
Ras-Raf-Mek-Mapk cascade[3]
This high selectivity underscores the specific nature of this compound's interaction with the GLI transcription factors.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of this compound and the experimental approaches used to characterize it, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
GLI-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of GLI proteins in response to this compound treatment.
Materials:
-
HEK293T or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
GLI1 or GLI2 expression vector
-
GLI-responsive firefly luciferase reporter vector (e.g., pGL3-8xGli-luc)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Lipofectamine 2000 or other transfection reagent
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect cells with the GLI expression vector, the GLI-responsive firefly luciferase reporter vector, and the Renilla luciferase control vector using Lipofectamine 2000 according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the DMSO-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, 22Rv1)
-
Appropriate cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 or 72 hours). Include a DMSO vehicle control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Express the cell viability as a percentage of the DMSO-treated control.
Selectivity Assay Using Reporter Genes for Off-Target Pathways
This protocol outlines a general method to assess the selectivity of this compound against other signaling pathways.
Materials:
-
Cell line suitable for the specific reporter assay (e.g., HEK293T)
-
Reporter plasmid for the pathway of interest (e.g., NFκB-luciferase, GRE-luciferase for glucocorticoid response)
-
Appropriate stimulator for the pathway (e.g., TNF-α for NFκB)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well plates
-
Luminometer
Protocol:
-
Transfection: Transfect cells with the specific reporter plasmid and a Renilla control vector.
-
Treatment: After 24 hours, treat the cells with the specific pathway stimulator in the presence or absence of this compound (e.g., 10 µM).
-
Incubation: Incubate for the appropriate time for the specific pathway activation (typically 6-24 hours).
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities as described in the GLI-Luciferase Reporter Assay protocol.
-
Data Analysis: Normalize the reporter luciferase activity to the Renilla activity. Compare the activity in the presence of this compound to the control (stimulator only) to determine if there is any significant inhibition.
Conclusion
This compound is a valuable tool for studying the Hedgehog signaling pathway due to its specific inhibition of GLI-mediated transcription. The available data robustly supports its selectivity for the Hh pathway over other major signaling cascades. While the precise inhibitory concentrations for GLI2 and GLI3 remain to be fully elucidated, this compound's well-characterized activity against GLI1 makes it an indispensable reagent for cancer research and drug development efforts targeting the Hedgehog pathway. The detailed protocols provided in this guide are intended to facilitate further research into the nuanced mechanisms of GLI inhibition and the development of next-generation Hh pathway antagonists.
References
GANT 58: A Technical Guide to Its Impact on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GANT 58, a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It details the compound's mechanism of action, its quantifiable effects on cancer cell proliferation, and standardized protocols for its experimental application.
Introduction: Targeting the Hedgehog Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular proliferation and differentiation during embryonic development.[1][2] In adult tissues, its activity is normally suppressed. However, aberrant reactivation of this pathway is a known driver in the initiation and progression of various human cancers, including those of the pancreas, prostate, and colon, as well as medulloblastoma and rhabdomyosarcoma.[3][4][5]
The final effectors of the Hh pathway are the Glioma-Associated Oncogene Homolog (GLI) family of zinc-finger transcription factors.[1] this compound (NSC 75503) is a potent, cell-permeable small molecule antagonist that specifically targets GLI1 and GLI2, inhibiting their transcriptional activity.[1][2] By acting downstream of the canonical transmembrane protein Smoothened (SMO), this compound offers a therapeutic strategy for cancers with Hh pathway activation that is independent of or resistant to SMO inhibitors.[2][6] This guide focuses on the molecular impact and experimental use of this compound in cancer research.
Mechanism of Action
This compound exerts its anti-proliferative effects by directly inhibiting the function of GLI transcription factors. In the canonical Hedgehog pathway, the binding of an Hh ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor alleviates PTCH's inhibition of SMO.[3] This allows SMO to activate a downstream cascade that prevents the proteolytic cleavage of GLI proteins into their repressor forms. Consequently, full-length GLI activators translocate to the nucleus and initiate the transcription of target genes that promote cell growth, survival, and proliferation, such as PTCH1 and GLI1 itself.[3][6]
This compound functions downstream of SMO and the key negative regulator, Suppressor of fused (SUFU).[1][6] It prevents GLI proteins from binding to DNA, thereby blocking the transcription of these oncogenic target genes.[7] This mechanism has been confirmed in cells with genetic ablation of SUFU or in cell lines where Hh pathway activation occurs downstream of SMO, rendering them insensitive to SMO inhibitors like cyclopamine.[6] this compound demonstrates high selectivity for the Hh/Gli signaling cascade, with no significant inhibition observed in other major pathways such as TNF/NF-κB or the Ras-Raf-Mek-Mapk cascade.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Hedgehog signaling drives cellular survival in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of Human Embryonal Rhabdomyosarcoma Tumor Growth by Inhibition of the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional precision medicine identifies new therapeutic candidates for medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curesarcoma.org [curesarcoma.org]
Foundational Research on GANT 58 in Developmental Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, governing cell proliferation, patterning, and determination.[1] Its dysregulation is implicated in various developmental abnormalities and cancers. The GLI family of zinc-finger transcription factors are the ultimate effectors of the Hh pathway.[2] GANT 58 (NSC 75503) has been identified as a potent and specific small-molecule antagonist of GLI1 and GLI2, making it an invaluable tool for investigating Hh-dependent processes in developmental biology and a potential therapeutic agent.[3][4] This document provides a comprehensive technical overview of the foundational research on this compound, detailing its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound inhibits the Hedgehog signaling pathway by directly targeting the GLI transcription factors.[5] Crucially, its point of intervention is downstream of the canonical upstream components, Smoothened (SMO) and Suppressor of Fused (SUFU).[1][4][6] This allows this compound to block pathway activity even in cases where mutations have led to constitutive activation downstream of SMO, a common occurrence in certain cancers.[4]
The primary mechanism of this compound is the inhibition of GLI-mediated transcription.[1][4][7] It has been shown to block the transcriptional activation by both GLI1 and GLI2.[3][4] This inhibition occurs at the nuclear level; this compound is effective even against GLI1 mutants with a disabled nuclear export signal.[3][4] By preventing GLI proteins from activating their target genes, such as Patched 1 (PTCH1) and GLI1 itself, this compound effectively shuts down the biological outputs of the Hh pathway, leading to cell cycle arrest and apoptosis in Hh-dependent cells.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various foundational studies.
Table 1: In Vitro Efficacy and IC50 Values
| Parameter | Value | Cell Line / System | Notes | Reference |
|---|---|---|---|---|
| IC50 | 5 µM | HEK293 cells | Inhibition of GLI1-induced transcription in a luciferase reporter assay. | [1][4][7] |
| Effective Concentration | 10 µM | Shh-L2 cells | Reduction of Hedgehog pathway signaling after 48 hours. | [1] |
| Effective Concentration | 10 µM | Ptch1-/- MEFs | Reduction of Gli1 mRNA levels after 2-3 days. | [4] |
| Effective Concentration | 10 µM | Sufu-/- MEFs | Significant reduction of Gli1 and Hip1 mRNA levels. | [4][6] |
| Effective Concentration | 5 µM | PANC1, 22Rv1 cells | Reduction in GLI1 and PTCH expression after 48 hours. | [4] |
| Cell Cycle Effect | Increase in G1/S phase | CCRF-CEM cells | Observed after 48-hour treatment with 10 µM this compound. | [1] |
| Cell Cycle Effect | Decrease in G2/M phase| CCRF-CEM cells | Observed after 48-hour treatment with 10 µM this compound. |[1] |
Table 2: In Vivo Efficacy (Xenograft Models)
| Parameter | Value | Animal Model | Tumor Type | Notes | Reference |
|---|---|---|---|---|---|
| Dosage | 50 mg/kg/day | Nude mice | 22Rv1 Prostate Cancer | Daily subcutaneous injections. | [1][3] |
| Treatment Duration | 18 days | Nude mice | 22Rv1 Prostate Cancer | Suppressed additional tumor growth and restricted tumor size increase. | [1][3] |
| Outcome | Significant suppression | Nude mice | 22Rv1 Prostate Cancer | No side effects like weight loss or ulcerations were observed. |[1][3] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon foundational research. The following sections describe the protocols for key experiments used to characterize this compound.
In Vitro Inhibition of Hh Signaling in Shh-L2 Reporter Cells
This assay is used to quantify the inhibition of the Hedgehog pathway in a cellular context.
-
Cell Line: Shh-LIGHT2 (Shh-L2), a murine NIH 3T3 cell line stably incorporating a GLI-dependent luciferase reporter.
-
Seeding: Plate Shh-L2 cells in multi-well plates at a density appropriate for 48-hour growth.
-
Pathway Activation: Treat cells with a synthetic Smoothened agonist, such as SAG (e.g., at 100 nM), to induce a strong Hh pathway signal.
-
Inhibitor Treatment: Concurrently, treat cells with varying concentrations of this compound (e.g., in a dose-response curve from 1 µM to 20 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.
-
Lysis and Analysis: Lyse the cells and measure luciferase activity using a standard luciferase assay system. Normalize the signal to a co-transfected Renilla luciferase reporter or total protein concentration to control for cell number.
-
Data Interpretation: A reduction in luciferase signal in this compound-treated cells compared to SAG-only treated cells indicates inhibition of GLI-mediated transcription.
Analysis of Endogenous Gene Expression in Sufu-/- MEFs
This protocol validates this compound's activity downstream of SUFU, a key negative regulator.
-
Cell Line: Mouse embryonic fibroblasts (MEFs) with a genetic knockout of Sufu (Sufu-/-). These cells exhibit high, ligand-independent Hh pathway activation.
-
Seeding and Treatment: Culture Sufu-/- MEFs until confluent. Treat the cells with 10 µM this compound or a vehicle control.
-
Incubation: Incubate for 48 to 72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., Trizol or column-based kits).
-
Quantitative PCR (qPCR): Synthesize cDNA from the extracted RNA. Perform qPCR using primers specific for Hh target genes (Gli1, Hip1) and a housekeeping gene for normalization (Gapdh).
-
Data Analysis: Calculate the relative change in mRNA expression levels of target genes in this compound-treated cells compared to vehicle-treated cells using the ΔΔCt method.
-
Data Interpretation: A significant reduction in Gli1 and Hip1 mRNA confirms that this compound inhibits Hh signaling downstream of SUFU.
In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells with an active Hh pathway (e.g., 2-5 x 106 22Rv1 prostate cancer cells) into the flanks of the mice.
-
Tumor Establishment: Allow tumors to grow to a palpable, measurable size (e.g., a median size of ~250 mm³).
-
Treatment Regimen: Randomize mice into treatment and control groups. Administer this compound via subcutaneous injection at a dose of 50 mg/kg daily. The control group receives injections of the solvent vehicle only. Injections should be made at a site distant from the tumor.
-
Monitoring: Measure tumor volume (e.g., with calipers) and mouse body weight regularly (e.g., every 2-3 days) for the duration of the study (e.g., 18 days). Monitor for any signs of toxicity.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry or Western blotting for Hh target gene expression (e.g., PTCH).
-
Data Interpretation: A statistically significant reduction in tumor growth rate or final tumor size in the this compound-treated group compared to the control group demonstrates in vivo efficacy.
References
- 1. apexbt.com [apexbt.com]
- 2. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pnas.org [pnas.org]
- 7. This compound | CAS 64048-12-0 | GANT58 | Tocris Bioscience [tocris.com]
- 8. Inhibition of hedgehog signaling by GANT58 induces apoptosis and shows synergistic antitumor activity with AKT inhibitor in acute T cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GANT 58: A Potent Inhibitor of the Hedgehog Signaling Pathway for Cancer Research
Application Notes and Protocols for Use in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
GANT 58 is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation. In many cancers, aberrant activation of the Hh pathway is a key driver of tumorigenesis and tumor progression. This compound exerts its effects by specifically targeting the GLI family of transcription factors, GLI1 and GLI2, preventing their DNA binding and subsequent activation of downstream target genes. This document provides detailed application notes and protocols for the use of this compound in cell culture, including its mechanism of action, recommended working concentrations, and methodologies for key in vitro experiments.
Introduction
The Hedgehog signaling pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic patterning and tissue development. In adult tissues, the pathway is generally quiescent but can be reactivated under specific circumstances, such as tissue repair and stem cell maintenance. Dysregulation of the Hh pathway, often through mutations in key components like Patched (PTCH) or Smoothened (SMO), or through overexpression of Hh ligands, leads to the constitutive activation of GLI transcription factors. This aberrant signaling is implicated in the development and progression of a variety of human cancers, including medulloblastoma, basal cell carcinoma, pancreatic cancer, and Ewing sarcoma.[1][2]
This compound is a potent and selective antagonist of the GLI1 and GLI2 transcription factors.[3] Unlike upstream inhibitors that target SMO, this compound acts at the terminal step of the Hh pathway, making it effective even in cancers with resistance to SMO inhibitors or with mutations downstream of SMO.[3] Its ability to inhibit GLI-mediated transcription leads to the downregulation of target genes involved in cell proliferation, survival, and angiogenesis, ultimately resulting in anti-tumor activity.
Mechanism of Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the transmembrane receptor Patched (PTCH1). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO). The activation of SMO leads to a signaling cascade that ultimately results in the activation of the GLI transcription factors. In the absence of Hh signaling, GLI proteins are proteolytically processed into repressor forms. Upon pathway activation, full-length GLI proteins translocate to the nucleus and activate the transcription of target genes, including GLI1 itself and PTCH1, in a positive feedback loop.
This compound directly interferes with the function of GLI1 and GLI2. It has been shown to disrupt the binding of these transcription factors to their consensus DNA sequences in the promoters of target genes. This inhibition of GLI-DNA interaction prevents the transcription of genes essential for tumor cell proliferation and survival.
Data Presentation
This compound In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Shh-L2 | - | ~5 | 48 hours | [3] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Not specified | 48 hours | [3] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not specified | 48 hours | [3] |
| TC71 | Ewing Sarcoma | ~10 | 72 hours | [4] |
| A673 | Ewing Sarcoma | ~15 | 72 hours | [4] |
| SK-ES-1 | Ewing Sarcoma | ~12 | 72 hours | [4] |
| Capan-1 | Pancreatic Cancer | ~15 | 72 hours | [5] |
| PANC-1 | Pancreatic Cancer | >20 | 72 hours | [5] |
| MIA PaCa-2 | Pancreatic Cancer | ~18 | 72 hours | [5] |
| Daoy | Medulloblastoma | Not specified | 24 hours | [6] |
Effects of this compound on Cell Viability and Apoptosis
| Cell Line | This compound Conc. (µM) | Treatment Duration | % Reduction in Viability | % Apoptotic Cells | Reference |
| Ewing Sarcoma (TC71) | 10 | 72 hours | ~50% | ~25% (Early & Late) | [4] |
| Ewing Sarcoma (A673) | 15 | 72 hours | ~50% | ~30% (Early & Late) | [4] |
| Pancreatic CSCs | 10 | 72 hours | ~60% | ~35% | [7] |
| T-ALL (Jurkat) | 10 | 48 hours | Significant reduction | Not specified | [8] |
Effects of this compound on Hedgehog Pathway Gene Expression
| Cell Line | This compound Conc. (µM) | Treatment Duration | Gene | Fold Change (mRNA) | Reference |
| Shh-L2 | 10 | 48-72 hours | GLI1 | Reduction | [3] |
| Shh-L2 | 10 | 48-72 hours | PTCH1 | Reduction | [3] |
| T-ALL cells | Not specified | Not specified | GLI1 | Reduction | [8] |
| T-ALL cells | Not specified | Not specified | PTCH1 | Reduction | [8] |
| Medulloblastoma (Daoy) | 20 | 24 hours | GLI1 | ~0.4 | [6] |
| Medulloblastoma (Daoy) | 20 | 24 hours | Bcl-2 | ~0.5 | [6] |
Experimental Protocols
General Guidelines for this compound Handling and Storage
-
Solubility: this compound is soluble in DMSO (≥18.95 mg/mL) and ethanol (B145695) (≥14.9 mg/mL with gentle warming).[3] It is insoluble in water.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the solid compound at -20°C. Store the DMSO stock solution at -20°C or -80°C for long-term storage.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol is for measuring the changes in the mRNA expression levels of Hedgehog pathway target genes, such as GLI1 and PTCH1, after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound or vehicle control as described in the previous protocols.
-
-
RNA Extraction:
-
After the desired treatment time, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target genes to the expression of the housekeeping gene.
-
Express the results as fold change in gene expression in this compound-treated cells compared to vehicle-treated control cells.
-
Conclusion
This compound is a valuable tool for investigating the role of the Hedgehog/GLI signaling pathway in cancer biology and for evaluating a potential therapeutic strategy. Its ability to directly inhibit the terminal effectors of the pathway, GLI1 and GLI2, provides a distinct advantage over other Hedgehog pathway inhibitors. The protocols provided in this document offer a framework for utilizing this compound in a variety of in vitro cell culture experiments to assess its impact on cell viability, apoptosis, and gene expression. Careful optimization of experimental conditions, including cell type, this compound concentration, and treatment duration, is crucial for obtaining robust and reproducible results.
References
- 1. curesarcoma.org [curesarcoma.org]
- 2. Molecular Targeted Therapies: Time for a Paradigm Shift in Medulloblastoma Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Sonic Hedgehog Signature in Pediatric Primary Bone Tumors: Effects of the GLI Antagonist GANT61 on Ewing’s Sarcoma Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient elimination of pancreatic cancer stem cells by hedgehog/GLI inhibitor GANT61 in combination with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of GLI sensitizes medulloblastoma cells to mitochondria-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of hedgehog signaling by GANT58 induces apoptosis and shows synergistic antitumor activity with AKT inhibitor in acute T cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GANT 58 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of GANT 58, a potent GLI1/2 transcription factor inhibitor, in mouse xenograft models. The information compiled herein is intended to facilitate the design and execution of preclinical studies evaluating the efficacy of this compound in various cancer models.
Introduction to this compound
This compound is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and tumorigenesis.[1] It specifically targets the GLI family of zinc finger transcription factors, the terminal effectors of the Hh pathway.[1][2] By inhibiting GLI-mediated transcription, this compound can effectively suppress the proliferation of cancer cells and inhibit tumor growth in models where the Hedgehog pathway is aberrantly activated.[1][3] Its mechanism of action, downstream of the Smoothened (SMO) receptor, makes it a valuable tool for investigating Hh pathway dependency and a potential therapeutic agent for cancers with primary or acquired resistance to SMO inhibitors.[1]
Quantitative Data Summary
The following table summarizes the dosage and administration of this compound in a preclinical mouse xenograft model based on published data.
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Vehicle | Key Findings | Reference |
| Prostate Cancer | 22Rv1 | Nude Mice | 50 mg/kg | Subcutaneous (s.c.) | Daily for 18 days | Solvent only (corn oil:ethanol, 4:1) | Inhibition of tumor growth, no adverse side effects observed. | [1][4] |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This compound is poorly soluble in aqueous solutions. The following protocols provide methods for preparing a stable formulation suitable for subcutaneous injection in mice.
Protocol 1: Corn Oil-Based Formulation
Materials:
-
This compound powder
-
Corn oil (sterile)
-
Ethanol (200 proof, sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a 4:1 (v/v) mixture of corn oil and ethanol. For example, to prepare 1 mL of the vehicle, mix 800 µL of corn oil with 200 µL of ethanol.
-
Add the appropriate volume of the corn oil:ethanol vehicle to the this compound powder to achieve the final desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the required concentration is 10 mg/mL).
-
Vortex the mixture vigorously for 5-10 minutes until the powder is completely dissolved. Gentle warming and sonication can aid in dissolution.[1]
-
Visually inspect the solution to ensure there are no particulates before administration. Prepare this formulation fresh before each set of injections.
Protocol 2: Solubilizing Agent-Based Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
PEG300 (Polyethylene glycol 300, sterile)
-
Tween-80 (Polysorbate 80, sterile)
-
Saline (0.9% NaCl, sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% saline.
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.
-
Vortex the final formulation thoroughly until it forms a clear, homogenous solution.
Mouse Xenograft Model Establishment and this compound Treatment
This protocol outlines the establishment of a subcutaneous xenograft model using the 22Rv1 human prostate cancer cell line and subsequent treatment with this compound.
Materials and Animals:
-
22Rv1 human prostate cancer cells
-
Male nude mice (e.g., BALB/c nu/nu), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (optional, can enhance tumor take rate)
-
1 mL syringes with 27-gauge needles
-
Calipers for tumor measurement
-
This compound formulation (prepared as described above)
-
Animal housing and monitoring equipment compliant with institutional guidelines
Procedure:
Tumor Cell Implantation:
-
Culture 22Rv1 cells in standard conditions until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count to determine viability (should be >95%).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[4] Keep the cell suspension on ice.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[4]
-
Monitor the mice for tumor growth. Tumor volumes can be calculated using the formula: (Length x Width^2) / 2.
This compound Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (50 mg/kg) or the vehicle control subcutaneously daily.[1][4] The injection site should be distant from the tumor to avoid any local effects.[2][4]
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or skin irritation at the injection site. No adverse side effects were reported for an 18-day treatment period at this dose.[1]
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for further analysis (e.g., histology, gene expression).
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the Hedgehog pathway by targeting GLI transcription factors in the nucleus.
Experimental Workflow for this compound In Vivo Xenograft Study
Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.
References
Application Notes and Protocols for Western Blot Analysis of GLI1 Following GANT 58 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing a Western blot for the transcription factor GLI1 after treating cells with GANT 58, a known inhibitor of the Hedgehog signaling pathway. This document includes an overview of the GLI1 signaling pathway, detailed experimental protocols, and expected outcomes based on current scientific literature.
Introduction to GLI1 and this compound
GLI1 (Glioma-Associated Oncogene 1) is a key transcription factor and a terminal effector in the Hedgehog (Hh) signaling pathway.[1][2] Under normal physiological conditions, this pathway is crucial for embryonic development. However, its aberrant activation has been implicated in the development and progression of various cancers.[1][2] The Hedgehog pathway can be activated through canonical (ligand-dependent) or non-canonical (ligand-independent) mechanisms, both of which can lead to the activation of GLI1.[1][2] Once activated, GLI1 translocates to the nucleus and induces the transcription of target genes involved in cell proliferation, survival, and differentiation.
This compound is a small molecule inhibitor that specifically targets the GLI1 and GLI2 transcription factors.[3][4] Unlike other Hedgehog pathway inhibitors that target upstream components like Smoothened (SMO), this compound acts downstream, making it effective even when the pathway is activated through SMO-independent mechanisms.[3][4] It is believed to function by preventing the binding of GLI1 to its target DNA sequences.
GLI1 Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G-protein coupled receptor-like protein Smoothened (SMO). Activated SMO then triggers a signaling cascade that ultimately leads to the activation of the GLI transcription factors. In the absence of a Hedgehog signal, GLI proteins are part of a complex that includes Suppressor of Fused (SUFU), which promotes their proteolytic cleavage into repressor forms. Upon pathway activation, intact GLI proteins are released from this complex and translocate to the nucleus to activate target gene expression.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze GLI1 protein levels after this compound treatment.
Experimental Workflow Overview
The overall workflow involves treating cells with this compound, preparing cell lysates, quantifying protein concentration, separating proteins by size using SDS-PAGE, transferring the proteins to a membrane, and finally, detecting GLI1 using specific antibodies.
Detailed Methodologies
1. Cell Culture and this compound Treatment:
-
Cell Lines: Select a cell line known to have an active Hedgehog pathway and express GLI1 (e.g., pancreatic, prostate, or medulloblastoma cancer cell lines).
-
Culture Conditions: Culture cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) must be included in all experiments.
-
Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. The treatment duration can vary, but a common starting point is 24 to 48 hours.
2. Cell Lysis and Protein Extraction:
-
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or another suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails (add fresh to the lysis buffer before use)
-
-
Procedure for Adherent Cells:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with inhibitors to the plate.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (containing the soluble proteins) and transfer it to a new tube. Avoid disturbing the pellet.
-
3. Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay such as the Bicinchoninic Acid (BCA) assay or the Bradford assay. Follow the manufacturer's instructions for the chosen assay. This step is crucial for ensuring equal loading of protein in each lane of the gel.
4. Sample Preparation for SDS-PAGE:
-
Reagents:
-
4x Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT)
-
-
Procedure:
-
Based on the protein quantification results, dilute the lysates to the same concentration with lysis buffer.
-
Mix the appropriate volume of protein lysate with Laemmli sample buffer (e.g., 15 µL of lysate + 5 µL of 4x buffer).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading them onto the gel.
-
5. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Gel Percentage: Use a polyacrylamide gel with a percentage appropriate for the molecular weight of GLI1 (~160 kDa). A 7.5% or 10% gel is generally suitable.
-
Loading: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of the gel. Include a pre-stained protein ladder to monitor the migration of proteins and estimate their molecular weight.
-
Running Conditions: Run the gel in a suitable running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used. Ensure proper orientation of the gel and membrane. The transfer efficiency can be checked by staining the membrane with Ponceau S.
7. Immunoblotting:
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GLI1 diluted in the blocking buffer. The dilution and incubation time will depend on the antibody manufacturer's recommendations (a common starting point is 1:1000 dilution overnight at 4°C).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species (e.g., anti-rabbit IgG-HRP). Dilute the secondary antibody in the blocking buffer (e.g., 1:2000 to 1:10000) and incubate for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10-15 minutes each with TBST.
8. Detection and Data Analysis:
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to obtain a clear signal without saturation.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the GLI1 band intensity to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for any variations in protein loading.
Data Presentation and Expected Results
Treatment of Hedgehog-dependent cancer cells with this compound is expected to decrease the protein expression of GLI1. The magnitude of this effect can be influenced by the cell line, the concentration of this compound used, and the duration of treatment. While many studies demonstrate a qualitative reduction in GLI1 protein levels, precise quantitative data from densitometry analysis is not always reported. The following table summarizes findings from the literature.
| Cell Line | Treatment Conditions | Observed Effect on GLI1 Protein | Reference |
| Pancreatic Cancer (PANC1) & Prostate Cancer (22Rv1) | 5 µM this compound for 48 hours | Reduction in GLI1 expression observed by Western blot. | [3] |
| Acute T-cell Leukemia (T-ALL) cells | Not specified | Reduced expression of GLI1. | [5] |
| Canine Osteosarcoma (D17) | 20 µM GANT61 (a similar GLI inhibitor) for 96 hours | Significant decrease in GLI1 expression by Western blot. | [4] |
Note: The studies cited often present representative Western blots showing a clear decrease in GLI1 band intensity upon this compound or GANT 61 treatment but may not provide specific fold-change or percentage reduction values with statistical analysis. Researchers should perform their own densitometric analysis to quantify the changes in their specific experimental system.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak GLI1 Signal | Low GLI1 expression in the chosen cell line. | Select a cell line with known high Hedgehog pathway activity. |
| Inefficient protein extraction. | Use a stronger lysis buffer (e.g., with higher detergent concentration). | |
| Poor antibody quality or incorrect dilution. | Use a validated antibody and optimize the dilution. | |
| Inefficient protein transfer. | Verify transfer with Ponceau S staining; optimize transfer time and voltage. | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific monoclonal antibody. |
| Protein degradation. | Ensure protease inhibitors are fresh and samples are kept cold. |
By following these detailed protocols and considering the potential challenges, researchers can effectively perform and interpret Western blot analyses to investigate the impact of this compound on GLI1 protein expression.
References
- 1. GLI1 upregulates C-JUN through a specific 130-kDa isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to western blot quantification | Abcam [abcam.com]
- 3. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Inhibition of hedgehog signaling by GANT58 induces apoptosis and shows synergistic antitumor activity with AKT inhibitor in acute T cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GANT 58 Luciferase Reporter Assay in Hedgehog Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the GANT 58 luciferase reporter assay for the investigation of Hedgehog (Hh) signaling. This powerful cell-based assay is instrumental in the discovery and characterization of inhibitors targeting the GLI transcription factors, the terminal effectors of the Hh pathway. This compound is a potent and specific inhibitor of GLI1 and GLI2, acting downstream of the transmembrane protein Smoothened (SMO), making this assay particularly valuable for identifying compounds that can overcome resistance to SMO antagonists.[1][2][3]
Introduction to Hedgehog Signaling and this compound
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain leukemias.[4][5] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates its inhibition of Smoothened (SMO). Activated SMO then triggers a downstream cascade culminating in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[6] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes, driving cell proliferation and survival.
This compound is a small molecule antagonist of the Hedgehog pathway that directly targets the GLI transcription factors.[2][3] Unlike many other Hh pathway inhibitors that target SMO, this compound inhibits GLI1-mediated transcription, providing a tool to investigate downstream signaling events and to identify inhibitors effective in cancers with SMO-independent Hh pathway activation.[3][7]
Principle of the this compound Luciferase Reporter Assay
The this compound luciferase reporter assay is a quantitative method to measure the activity of the Hedgehog signaling pathway in living cells. The assay relies on a reporter gene construct where the firefly luciferase gene is under the transcriptional control of a promoter containing multiple GLI-responsive elements (GliBS).[1] When the Hh pathway is activated, GLI transcription factors bind to these elements and drive the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of Hh pathway activation. This compound, by inhibiting GLI, will reduce luciferase expression, leading to a decrease in the luminescent signal.[2] To normalize for variations in cell number and transfection efficiency, a second reporter, such as Renilla luciferase under the control of a constitutive promoter, is often co-transfected.[1][8]
Key Applications
-
Screening for Novel Hedgehog Pathway Inhibitors: High-throughput screening of compound libraries to identify novel inhibitors targeting GLI1/2.
-
Characterization of Inhibitor Potency and Efficacy: Determination of IC50 values and dose-response curves for this compound and other GLI inhibitors.
-
Investigating Mechanisms of Drug Resistance: Studying Hh signaling in cell lines resistant to SMO inhibitors.
-
Elucidating Downstream Signaling Events: Dissecting the molecular events downstream of SMO and at the level of GLI activation.
-
Synergistic Drug Combination Studies: Evaluating the combined effect of this compound with other anticancer agents.[4]
Quantitative Data Summary
The inhibitory activity of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the luciferase signal by 50%.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | Shh-LIGHT II (mouse fibroblast) | GLI-responsive luciferase reporter | 5 µM | [1] |
| This compound | HEK293 (human embryonic kidney) | GLI1-induced luciferase reporter | 5 µM | [1] |
| This compound | Various T-ALL cell lines | Cell viability | Varies | [4] |
Note: IC50 values can vary depending on the cell line, assay conditions, and the specific reporter construct used.
Signaling Pathway and Experimental Workflow Diagrams
Hedgehog Signaling Pathway and this compound Mechanism of Action
Caption: Hedgehog pathway and this compound inhibition.
Experimental Workflow for this compound Luciferase Reporter Assay
Caption: this compound Luciferase Reporter Assay Workflow.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Lines:
-
Shh-LIGHT II cells (NIH3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter)
-
HEK293 or other suitable cell line for transient transfection
-
-
Plasmids (for transient transfection):
-
Gli-BS Luciferase Reporter Plasmid (e.g., pGL3-GliBS)
-
Constitutive Renilla Luciferase Plasmid (e.g., pRL-TK)
-
(Optional) GLI1 expression plasmid
-
-
Reagents:
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine® 2000)
-
Phosphate-buffered saline (PBS)
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
Step-by-Step Procedure
Day 1: Cell Seeding and Transfection
-
Cell Seeding: Seed cells (e.g., HEK293) in a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete growth medium.[1] Incubate at 37°C in a 5% CO2 incubator overnight.
-
Transfection (for transient assays): a. Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. For each well, a typical mixture may include:
- 100 ng Gli-BS Luciferase Reporter Plasmid
- 10 ng Renilla Luciferase Plasmid
- (Optional) 50 ng GLI1 expression plasmid b. Add the transfection complex to the cells. c. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
Day 2: Compound Treatment
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in culture medium. A typical final concentration range for a dose-response curve would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at a final concentration not exceeding 0.5%.[1]
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[2]
Day 3: Cell Lysis and Luciferase Assay
-
Prepare Reagents: Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Cell Lysis: a. Remove the medium from the wells. b. Wash the cells once with 100 µL of PBS. c. Add 20 µL of 1X Passive Lysis Buffer to each well. d. Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.
-
Luciferase Measurement: a. Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well. b. Measure the firefly luciferase activity using a luminometer. c. Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and activate the Renilla luciferase. d. Measure the Renilla luciferase activity.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU).
-
Normalized RLU = Firefly Luminescence / Renilla Luminescence
-
-
Fold Change Calculation: To determine the effect of this compound, calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
Fold Change = Normalized RLU (this compound treated) / Normalized RLU (Vehicle control)
-
-
IC50 Determination: Plot the normalized RLU or fold change as a function of the log of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency. | Optimize transfection reagent to DNA ratio and cell density. |
| Low plasmid concentration. | Increase the amount of reporter plasmid used. | |
| Inefficient cell lysis. | Ensure complete lysis by extending incubation time or gentle agitation. | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Inaccurate pipetting. | Use calibrated pipettes and be consistent with pipetting technique. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with PBS. | |
| Unexpected Results | Contamination of cell culture. | Perform mycoplasma testing and maintain sterile technique. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound. | |
| Off-target effects of the compound. | Test the compound in other reporter assays to assess specificity.[2] |
By following these detailed application notes and protocols, researchers can effectively employ the this compound luciferase reporter assay to advance the understanding of Hedgehog signaling and accelerate the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of hedgehog signaling by GANT58 induces apoptosis and shows synergistic antitumor activity with AKT inhibitor in acute T cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Application Notes: GANT 58 in BrdU Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GANT 58 is a potent and specific small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] It acts as an antagonist to the GLI family of transcription factors, specifically GLI1 and GLI2, which are the ultimate effectors of the Hh pathway.[1][2][3][4] The Hedgehog pathway is a crucial regulator of cell proliferation and differentiation during embryonic development and its aberrant activation has been implicated in the progression of several types of cancer.[5][6][7] By inhibiting GLI1/2, this compound effectively blocks the transcriptional activation of Hh target genes, leading to a reduction in cell proliferation.[1][2] This makes this compound a valuable tool for cancer research and drug development.
The Bromodeoxyuridine (BrdU) cell proliferation assay is a widely used method to detect and quantify DNA synthesis in actively dividing cells.[8][9] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[8][9] Incorporated BrdU can then be detected using specific antibodies, allowing for the identification and quantification of proliferating cells.[8] This application note provides a detailed protocol for utilizing this compound in a BrdU cell proliferation assay to assess its anti-proliferative effects.
Mechanism of Action of this compound
This compound inhibits the Hedgehog signaling pathway at the level of the GLI transcription factors.[5][7] Unlike other Hh pathway inhibitors that target upstream components like Smoothened (SMO), this compound acts downstream of both SMO and the Suppressor of Fused (SUFU), a negative regulator of the pathway.[1][5] This allows it to inhibit pathway activation that may occur due to mutations downstream of SMO.[5] this compound has been shown to inhibit GLI1-induced transcription with an IC50 of approximately 5 μM.[1][2][3][4] By preventing the binding of GLI1 and GLI2 to DNA, this compound blocks the expression of target genes involved in cell cycle progression and survival, ultimately leading to an inhibition of cell proliferation.[10]
Data Presentation
The following tables summarize the effects of this compound on cell viability and gene expression as reported in the literature.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (μM) | Incubation Time (hr) | Effect on Cell Viability |
| CCRF-CEM, CEM7e14, CEM1e15, Jurkat | 10 | 48 | Significant reduction in cell viability in a dose-dependent manner.[2] |
Table 2: Effect of this compound on Hedgehog Pathway Signaling
| Cell Line/Model | This compound Concentration (μM) | Incubation Time | Effect on Hh Pathway |
| SAG-treated Shh-L2 cells | 10 | 48 hours | Reduction of Hedgehog pathway signaling.[2] |
| SAG-treated Shh-L2 cells | 10 | 2-3 days | Reduction of Gli1 mRNA levels.[2] |
| Sufu-null MEFs | 10 | 3 days | Significant reduction of high expression levels of Hh target genes, Gli1 and Hip1.[5] |
| Human prostate cancer xenografts | 50 mg/kg/d (s.c. injection) | 18 days | Inhibition of additional xenograft growth and limited increase in tumor size. Strong reduction in PTCH expression.[2] |
Experimental Protocols
Protocol 1: Assessing the Anti-proliferative Effect of this compound using a BrdU Assay
This protocol outlines the steps to treat cultured cells with this compound and subsequently measure cell proliferation using a BrdU incorporation assay.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
BrdU labeling solution (10 mM stock)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 μM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 μM. Incubate for 2-4 hours at 37°C. The optimal incubation time will depend on the cell division rate and should be determined empirically.
-
Fixation and Denaturation:
-
Carefully remove the culture medium.
-
Add 100 μL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[11]
-
-
Antibody Incubation:
-
Remove the Fixing/Denaturing solution.
-
Wash the wells twice with PBS.
-
Add 100 μL of anti-BrdU primary antibody diluted in antibody dilution buffer to each well. Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 μL of HRP-conjugated secondary antibody diluted in antibody dilution buffer to each well. Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 μL of TMB substrate to each well.
-
Incubate at room temperature for 15-30 minutes, or until color develops.
-
Add 100 μL of stop solution to each well to stop the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
Visualizations
Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound treatment and BrdU cell proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. PharmaOnco™ this compound - Creative Biolabs [creative-biolabs.com]
- 4. adooq.com [adooq.com]
- 5. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of hedgehog signaling by GANT58 induces apoptosis and shows synergistic antitumor activity with AKT inhibitor in acute T cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
GANT 58: Application and Protocols for Colony Formation Assays in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GANT 58 is a small molecule inhibitor of the Glioma-associated oncogene (GLI) family of transcription factors, specifically targeting GLI1 and GLI2.[1] These transcription factors are the terminal effectors of the Hedgehog (Hh) signaling pathway, which is frequently dysregulated in various cancers, including prostate cancer. Aberrant activation of the Hh pathway is implicated in tumor growth, proliferation, and survival. This compound offers a therapeutic strategy by directly targeting the downstream effectors of this pathway, thereby inhibiting the transcription of genes essential for cancer cell proliferation and survival. The colony formation assay is a well-established in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony, a key characteristic of cancer cells. This application note provides a detailed protocol for utilizing this compound in a colony formation assay with prostate cancer cells and summarizes the expected quantitative outcomes.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the context of prostate cancer, its reactivation can drive tumorigenesis. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor, which alleviates its inhibition of Smoothened (SMO). Activated SMO then triggers a cascade that leads to the activation of GLI transcription factors. These then translocate to the nucleus and induce the expression of target genes involved in cell cycle progression and survival. This compound acts downstream of SMO, directly inhibiting the transcriptional activity of GLI1 and GLI2.[1] This mechanism is particularly relevant in prostate cancers where the pathway may be activated downstream of SMO.
Experimental Protocols
This section details the methodology for a colony formation assay to evaluate the effect of this compound on prostate cancer cells. The protocol is based on established methods for similar assays.
Materials
-
Cell Lines: Human prostate cancer cell lines (e.g., PC-3, DU145, 22Rv1).
-
Culture Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO.
-
Reagents: Trypsin-EDTA, Phosphate Buffered Saline (PBS), Crystal Violet staining solution (0.5% crystal violet in 25% methanol).
-
Equipment: Cell culture plates (6-well), incubator (37°C, 5% CO2), microscope, cell counter.
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Prostate cancer cells (PC-3, DU145, or 22Rv1) are harvested during the logarithmic growth phase.
-
A single-cell suspension is prepared, and cells are counted.
-
Cells are seeded into 6-well plates at a low density (e.g., 500-1000 cells per well) to ensure the formation of distinct colonies.
-
Plates are incubated overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from a stock solution. A common concentration range to test is 1 µM to 20 µM. A vehicle control (DMSO) must be included.
-
The culture medium is replaced with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Cells are incubated for the duration of the experiment (typically 10-14 days). The medium can be replaced with fresh this compound-containing medium every 3-4 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, when colonies are visible to the naked eye, the medium is aspirated.
-
The wells are gently washed with PBS.
-
Colonies are fixed with a fixing solution (e.g., methanol (B129727) or a 1:3 mixture of acetic acid and methanol) for 10-15 minutes.
-
The fixing solution is removed, and the plates are air-dried.
-
Colonies are stained with 0.5% crystal violet solution for 10-30 minutes.
-
The staining solution is removed, and the plates are washed with water to remove excess stain and then air-dried.
-
Colonies containing more than 50 cells are counted manually or using an automated colony counter.
-
-
Data Analysis:
-
Plating Efficiency (PE): Calculated for the control group as (Number of colonies formed / Number of cells seeded) x 100%.
-
Surviving Fraction (SF): Calculated for each treatment group as (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Expected Quantitative Data
Treatment of prostate cancer cells with this compound is expected to result in a dose-dependent decrease in the number and size of colonies formed. While specific data for this compound is limited in the public domain, studies with the closely related GLI inhibitor, GANT61, provide insight into the expected outcomes. For instance, treatment of PC3 and DU145 cells with GANT61 has been shown to significantly decrease the efficiency of liquid colony formation.[2][3]
The following table is a representative example of how to structure the quantitative data from a this compound colony formation assay. The values presented are hypothetical and for illustrative purposes.
| Cell Line | This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Surviving Fraction (%) |
| PC-3 | 0 (Vehicle) | 150 ± 12 | 100 |
| 5 | 95 ± 8 | 63.3 | |
| 10 | 48 ± 6 | 32.0 | |
| 20 | 15 ± 4 | 10.0 | |
| DU145 | 0 (Vehicle) | 120 ± 10 | 100 |
| 5 | 80 ± 9 | 66.7 | |
| 10 | 35 ± 5 | 29.2 | |
| 20 | 10 ± 3 | 8.3 | |
| 22Rv1 | 0 (Vehicle) | 180 ± 15 | 100 |
| 5 | 110 ± 11 | 61.1 | |
| 10 | 55 ± 7 | 30.6 | |
| 20 | 20 ± 5 | 11.1 |
Conclusion
The colony formation assay is a robust method to assess the anti-proliferative effects of this compound on prostate cancer cells. By directly inhibiting the GLI transcription factors, this compound effectively suppresses the ability of cancer cells to form colonies, indicating its potential as a therapeutic agent. The provided protocol offers a standardized approach for researchers to evaluate the efficacy of this compound and similar compounds in a preclinical setting. The dose-dependent reduction in colony formation serves as a key quantitative endpoint to determine the potency of GLI inhibition in prostate cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Gli1-mediated prostate cancer cell proliferation by inhibiting the mTOR/S6K1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Gli1-mediated prostate cancer cell proliferation by inhibiting the mTOR/S6K1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GANT 58 in Pancreatic Cancer Stem Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its late diagnosis and profound resistance to conventional therapies. A subpopulation of cells within the tumor, known as pancreatic cancer stem cells (PCSCs), are thought to be responsible for tumor initiation, metastasis, and therapeutic resistance. The Hedgehog (Hh) signaling pathway is frequently and aberrantly reactivated in PCSCs, playing a crucial role in their self-renewal and survival. GANT 58 is a small molecule inhibitor of the GLI family of transcription factors (GLI1 and GLI2), which are the terminal effectors of the Hedgehog pathway. By targeting GLI, this compound offers a therapeutic strategy to disrupt PCSC maintenance and potentially overcome therapeutic resistance.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the study of pancreatic cancer stem cells.
Mechanism of Action
This compound acts as a direct antagonist to the GLI1 and GLI2 transcription factors.[1] Unlike upstream inhibitors like cyclopamine (B1684311) that target Smoothened (SMO), this compound functions downstream in the Hedgehog signaling cascade. This is particularly relevant in cancers where the pathway may be activated through SMO-independent mechanisms.[1] this compound is thought to interfere with the binding of GLI proteins to their target DNA sequences, thereby inhibiting the transcription of genes essential for PCSC self-renewal, proliferation, and survival.[1]
Hedgehog Signaling Pathway and this compound Inhibition
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound and Related Compounds
While detailed dose-response studies on pancreatic cancer stem cells are more readily available for the closely related compound GANT 61, the following tables summarize the known quantitative effects of this compound and provide GANT 61 data for reference.
Table 1: this compound Activity on Hedgehog Pathway Inhibition
| Assay Type | Cell Line | Parameter | Value | Reference |
| Luciferase Reporter Assay | Shh-L2 | IC50 for GLI1-mediated transcription | ~5 µM | [1] |
| Quantitative PCR | PANC-1 | Reduction in GLI1 mRNA (at 5 µM) | Significant | [1] |
| Quantitative PCR | PANC-1 | Reduction in PTCH1 mRNA (at 5 µM) | Significant | [1] |
Table 2: GANT 61 Effects on Pancreatic Cancer Stem Cells (for reference)
| Assay | Cell Line/Model | Treatment Concentration | Observed Effect | Reference |
| Cell Viability | Pancreatic CSCs | 1 µM | Modest reduction | [2] |
| 5 µM | Significant reduction | [2] | ||
| 10 µM | Strong reduction | [2] | ||
| Capan-1 M9 | 10 µM | ~40% viability vs. control | [3] | |
| 20 µM | ~20% viability vs. control | [3] | ||
| Apoptosis | Pancreatic CSCs | 1 µM, 5 µM, 10 µM | Dose-dependent increase | [2] |
| Spheroid Formation | Pancreatic CSCs | 10 µM | Inhibition of primary & secondary spheroids | [2] |
| Capan-1 M9 | 10 µM | ~50% reduction in sphere number | [3] | |
| 20 µM | ~80% reduction in sphere number | [3] | ||
| Gene Expression | Pancreatic CSCs | 10 µM | Inhibition of GLI1, GLI2, Nanog, Oct4, Sox2, cMyc | [2] |
Note: The quantitative data for GANT 61 should be considered as indicative of the potential effects of GLI inhibition, but direct studies with this compound on PCSC viability and spheroid formation are recommended for precise characterization.
Experimental Protocols
Experimental Workflow Overview
Caption: General experimental workflow for studying this compound effects on PCSCs.
Protocol 1: Isolation of Pancreatic Cancer Stem Cells (CD44+/CD24+/ESA+) by FACS
This protocol describes the enrichment of PCSCs from a pancreatic cancer cell line or primary tumor tissue using fluorescence-activated cell sorting (FACS).
Materials:
-
Pancreatic cancer cells (e.g., PANC-1, or fresh tumor tissue)
-
Collagenase Type IV and Dispase for tissue dissociation
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
PBS (Phosphate-Buffered Saline)
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD44 (e.g., FITC-conjugated)
-
Anti-human CD24 (e.g., PE-conjugated)
-
Anti-human ESA/EpCAM (e.g., APC-conjugated)
-
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer with sorting capabilities
Procedure:
-
Prepare a Single-Cell Suspension:
-
For Cell Lines: Harvest adherent cells using Trypsin-EDTA, wash with complete medium to neutralize trypsin, and then wash twice with cold PBS.
-
For Primary Tissue: Mince the tissue into small fragments and digest with Collagenase IV and Dispase in DMEM/F12 at 37°C until a single-cell suspension is achieved. Pass the suspension through a 70 µm cell strainer to remove clumps.
-
-
Cell Staining:
-
Resuspend approximately 1x10^6 cells in 100 µL of cold FACS buffer.
-
Add the pre-titrated amounts of anti-CD44, anti-CD24, and anti-ESA antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
-
FACS Sorting:
-
Resuspend the final cell pellet in an appropriate volume of cold FACS buffer.
-
Add the viability dye just before analysis.
-
On the flow cytometer, first gate on single, viable cells.
-
From the viable single-cell population, sequentially gate to isolate the CD44+/CD24+/ESA+ population.
-
Collect the sorted PCSC population into a tube containing culture medium for subsequent experiments.
-
Protocol 2: Pancreatic Cancer Stem Cell Sphere Formation Assay
This assay assesses the self-renewal capacity of PCSCs by their ability to form three-dimensional spheroids in non-adherent conditions.
Materials:
-
Sorted PCSCs (from Protocol 1) or total pancreatic cancer cells
-
Ultra-low attachment plates (e.g., 24-well or 96-well)
-
Sphere-forming medium: Serum-free DMEM/F12 supplemented with B27 supplement, 20 ng/mL EGF, and 20 ng/mL bFGF.
-
This compound (dissolved in DMSO)
-
Trypsin-EDTA or a gentle cell dissociation reagent (e.g., Accutase)
-
Inverted microscope
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of PCSCs.
-
Seed the cells at a low density (e.g., 1,000 - 5,000 cells/mL) in ultra-low attachment plates with the sphere-forming medium.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in sphere-forming medium. A typical concentration range to test would be 1 µM to 20 µM. Include a DMSO vehicle control.
-
Add the this compound dilutions to the appropriate wells at the time of seeding.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days. Do not disturb the plates during this period.
-
-
Quantification:
-
After the incubation period, count the number of spheroids (typically >50 µm in diameter) per well using an inverted microscope.
-
The size of the spheroids can also be measured using imaging software.
-
Calculate the Sphere Formation Efficiency (SFE %): (Number of spheres formed / Number of cells seeded) x 100.
-
-
Secondary Sphere Formation (Optional):
-
To assess self-renewal over multiple generations, collect the primary spheroids, dissociate them into single cells using Accutase, and re-plate them under the same conditions (with and without this compound).
-
Protocol 3: Cell Viability Assay (2D Culture)
This protocol measures the effect of this compound on the viability of PCSCs grown as a monolayer.
Materials:
-
Sorted PCSCs
-
Standard tissue culture-treated 96-well plates
-
Complete culture medium (e.g., DMEM/F12 + 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed PCSCs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach overnight.
-
-
This compound Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 50 µM) and a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle control to determine the percentage of cell viability.
-
Plot a dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Conclusion
This compound represents a promising tool for the preclinical investigation of therapies targeting pancreatic cancer stem cells. By inhibiting the GLI transcription factors, this compound can effectively disrupt the Hedgehog signaling pathway, which is critical for PCSC self-renewal and survival. The protocols and data presented here provide a framework for researchers to explore the utility of this compound in their specific pancreatic cancer models. Further studies are warranted to fully elucidate the therapeutic potential of this compound, both as a standalone agent and in combination with other cancer therapies.
References
- 1. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient elimination of pancreatic cancer stem cells by hedgehog/GLI inhibitor GANT61 in combination with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GANT 58 Stock Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
GANT 58 is a potent and specific antagonist of the GLI family of transcription factors, key effectors of the Hedgehog (Hh) signaling pathway.[1][2] It inhibits GLI1-mediated transcription, making it a valuable tool for studying Hh pathway-dependent cellular processes such as proliferation, differentiation, and tumorigenesis.[1][3] These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) for in vitro cellular assays.
Data Presentation
This compound Properties
| Property | Value | Source |
| Molecular Weight | 392.48 g/mol | [4] |
| Formula | C₂₄H₁₆N₄S | [4][5] |
| CAS Number | 64048-12-0 | [4][5] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity | ≥98% (HPLC) | [5] |
Solubility of this compound in DMSO
| Vendor/Source | Reported Solubility |
| Sigma-Aldrich | >10 mg/mL |
| MedchemExpress | ≥ 9.1 mg/mL (provides a protocol for this concentration)[4] |
| TargetMol | 9.09 mg/mL (23.16 mM)[6] |
| Cayman Chemical | 1.1 mg/mL[7] |
Note: Solubility can vary based on the specific lot of the compound and the purity of the DMSO.
Recommended Storage Conditions for this compound Stock Solution (in DMSO)
| Temperature | Storage Duration | Source |
| -20°C | Up to 1 year | [4] |
| -80°C | Up to 2 years | [4] |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4][8]
Signaling Pathway
The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers. This compound acts as a downstream inhibitor of this pathway. In the absence of the Hedgehog ligand, the transmembrane protein Patched (PTCH) inhibits Smoothened (SMO). Upon ligand binding, this inhibition is relieved, leading to the activation of the GLI transcription factors. This compound directly inhibits the activity of GLI1 and GLI2, preventing the transcription of Hh target genes.[1][2][5][9]
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weigh this compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, you will need 3.9248 mg of this compound for every 1 mL of DMSO.
-
Calculate DMSO Volume: Based on the mass of this compound, calculate the required volume of DMSO to achieve a 10 mM concentration. The formula to use is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Dissolve this compound: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Mix Thoroughly: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be beneficial.[6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4][8]
-
Store Properly: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]
Protocol 2: General Workflow for a Cell-Based Assay Using this compound
This protocol provides a general workflow for treating cultured cells with this compound. The final concentration of this compound will need to be optimized for your specific cell line and assay. A common final concentration range is 5-20 µM.[1][4]
Procedure:
-
Cell Seeding: Seed your cells in the appropriate culture plates (e.g., 96-well plates for viability assays) and allow them to adhere and grow for 24 hours.
-
Prepare Working Solution: Thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution in your cell culture medium to prepare a working solution. For example, to achieve a final concentration of 10 µM in the well, you can prepare a 2X working solution (20 µM) and add an equal volume to the cells.
-
DMSO Control: It is crucial to include a vehicle control in your experiment. This will consist of cell culture medium with the same final concentration of DMSO as the this compound-treated wells. The final DMSO concentration should ideally be kept below 0.5% to avoid cellular toxicity.[8]
-
Treatment: Remove the old medium from the cells and add the this compound-containing medium or the DMSO vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Following incubation, perform your desired downstream analysis, such as a cell viability assay (e.g., MTT or resazurin), a reporter gene assay, or gene expression analysis.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | CAS 64048-12-0 | GANT58 | Tocris Bioscience [tocris.com]
- 3. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. This compound | Hedgehog/Smoothened | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. PharmaOnco™ this compound - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: GANT 58 Administration in 22Rv1 Prostate Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
GANT 58 is a potent and specific small-molecule antagonist of the GLI family of transcription factors (GLI1 and GLI2), which are the terminal effectors of the Hedgehog (Hh) signaling pathway.[1][2] It inhibits GLI1-mediated transcription with an IC50 of approximately 5 μM.[1][2] Unlike upstream inhibitors such as cyclopamine (B1684311) that target Smoothened (SMO), this compound acts downstream of SMO and the negative regulator Suppressor of Fused (SUFU), making it effective in cancers with Hh pathway activation downstream of these components.[1][3]
The 22Rv1 human prostate cancer cell line, derived from a relapsed, castration-resistant xenograft, is an essential model for studying advanced prostate cancer.[4][5] These cells exhibit activation of the Hedgehog pathway downstream of SMO, rendering them relatively insensitive to SMO inhibitors but responsive to direct GLI antagonists.[3] Therefore, the 22Rv1 xenograft model is highly suitable for evaluating the in vivo efficacy of GLI inhibitors like this compound. These notes provide detailed protocols for the administration of this compound in 22Rv1 xenografts and summarize the expected outcomes based on preclinical studies.
Hedgehog Signaling Pathway and this compound Mechanism of Action
The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound. In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits Smoothened (SMO), leading to the cleavage of GLI proteins into their repressor forms. When Hh ligand binds to PTCH, this inhibition is lifted, allowing SMO to activate GLI transcription factors, which then translocate to the nucleus and induce the expression of target genes like PTCH1 and GLI1. This compound bypasses the upstream components and directly inhibits the transcriptional activity of GLI proteins in the nucleus.[1][3]
Caption: this compound inhibits the Hh pathway by blocking GLI transcription factors in the nucleus.
Experimental Protocols
Protocol 1: 22Rv1 Cell Culture
The 22Rv1 cell line is epithelial-like and grows in a monolayer.[4]
-
Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Change the medium every 2-3 days.[4] When cells reach ~90% confluency, detach them using Trypsin-EDTA. Split the cells at a ratio not exceeding 1:4, as they are density-dependent.[4]
Protocol 2: 22Rv1 Xenograft Establishment
-
Animal Model: Use male BALB/c nude or SCID mice, 6-8 weeks old.[7][8][9] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[7]
-
Cell Preparation: Harvest 22Rv1 cells during their logarithmic growth phase. Resuspend the cells in a sterile, 1:1 mixture of serum-free RPMI-1640 medium and Matrigel.[1]
-
Injection: Subcutaneously inject 5 x 10⁶ cells in a total volume of 100-200 μL into the right flank of each mouse.[1][7]
-
Tumor Monitoring: Allow tumors to grow until they reach a median volume of approximately 150-250 mm³.[1][7] This typically takes 5-7 days.
-
Randomization: Once tumors reach the desired size, randomly assign mice into treatment and control groups (n=4-5 per group is recommended).[1][3]
Protocol 3: this compound Preparation and Administration
-
Stock Solution: this compound is soluble in DMSO (≥18.95 mg/mL) and Ethanol (≥14.9 mg/mL with warming).[2] Prepare a concentrated stock solution in DMSO and store at -20°C or -80°C for long-term stability.[1]
-
Vehicle: The recommended vehicle for in vivo administration is a 4:1 mixture of corn oil and ethanol.[1]
-
Working Solution: On each day of treatment, prepare the working solution fresh. First, dilute the this compound stock solution with ethanol, then add the corn oil to reach the final concentration and vehicle ratio.
-
Dosage and Administration:
Protocol 4: Assessment of Efficacy
-
Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers.[7] Record the length (longest dimension) and width (perpendicular dimension).
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = Length x (Width)² x 0.5 .[7]
-
Body Weight: Monitor and record the body weight of the mice twice weekly as a general indicator of toxicity.[7] No significant weight loss was reported in studies using this compound.[2][10]
-
Endpoint: At the end of the 18-day treatment period, euthanize the mice and excise the tumors for weighing and subsequent molecular analysis.[10]
Experimental Workflow Visualization
Caption: Workflow for testing this compound efficacy in a 22Rv1 prostate cancer xenograft model.
Data Presentation
The following tables summarize the key parameters and expected quantitative results from the administration of this compound to 22Rv1 prostate cancer cells and xenografts.
Table 1: this compound Activity Profile
| Parameter | Value / Observation | Reference |
|---|---|---|
| Target | GLI Transcription Factors | [1][2] |
| IC₅₀ | ~5 µM (for GLI1-induced transcription) | [1][2] |
| In Vitro Effect (22Rv1 cells) | 5 µM this compound for 48h reduces GLI1 and PTCH mRNA expression. | [3] |
| Pathway Selectivity | High selectivity for Hh/GLI signaling over other pathways (TNF/NFκB, Ras-Raf-Mek-Mapk). |[2][3] |
Table 2: In Vivo Administration Protocol Summary
| Parameter | Protocol | Reference |
|---|---|---|
| Animal Model | Nude Mice (e.g., BALB/c) | [1] |
| Cell Line | 22Rv1 (GLI1-positive) | [1] |
| Dose | 50 mg/kg | [1][2][3] |
| Administration Route | Subcutaneous (s.c.) injection | [1][2] |
| Vehicle | Corn oil:Ethanol (4:1) | [1] |
| Frequency | Daily | [1][2][3] |
| Treatment Duration | 18 days |[1][2][10] |
Table 3: Summary of Expected In Vivo Efficacy in 22Rv1 Xenografts
| Endpoint | Observation in this compound-Treated Group | Reference |
|---|---|---|
| Tumor Growth | Inhibition of additional xenograft growth; limited increase in tumor size compared to control. | [1][2][10] |
| Target Gene Expression | Strong reduction in mRNA expression levels of the Hh target gene PTCH in excised tumors. | [2][3][10] |
| Toxicity | No significant adverse side effects (e.g., weight loss, ulcerations at injection site) observed. |[2][10] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing 22RV1 Cell Growth: Detailed Protocols and Best Practices [procellsystem.com]
- 5. A new human prostate carcinoma cell line, 22Rv1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of Prostate Cancer Cell Transcriptomes in 2D Monoculture Versus 3D Xenografts Identify Consistent Gene Expression Alterations Associated with Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 9. Xenograft tumor model [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
GANT 58: Inducing Apoptosis in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cells - Application Notes and Protocols
For Research Use Only.
Introduction
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-lymphocytes. A growing body of evidence suggests that aberrant activation of the Hedgehog (Hh) signaling pathway plays a crucial role in the pathogenesis and survival of T-ALL cells.[1] GANT 58 is a potent and specific small molecule inhibitor of the GLI family of transcription factors (GLI1 and GLI2), which are the terminal effectors of the Hh pathway.[2] By blocking GLI-mediated transcription, this compound effectively inhibits the pro-survival signaling cascade, leading to cell cycle arrest and induction of apoptosis in T-ALL cells. These application notes provide a summary of the effects of this compound on T-ALL cells and detailed protocols for its use in research settings.
Mechanism of Action
This compound acts downstream of the Smoothened (SMO) receptor, directly inhibiting the transcriptional activity of GLI1 and GLI2.[2] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand to the Patched (PTCH) receptor alleviates its inhibition of SMO. Activated SMO then promotes the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. This compound circumvents potential resistance mechanisms associated with SMO inhibitors by targeting the final step in the pathway. Inhibition of GLI by this compound in T-ALL cells leads to the downregulation of target genes such as PTCH1 and GLI1 itself, ultimately triggering the apoptotic cascade.[1]
Quantitative Data
Cell Viability
This compound has been shown to decrease the viability of various T-ALL cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values after 48 hours of treatment are summarized in the table below.
| Cell Line | IC50 (µM) after 48h |
| CCRF-CEM | 12.5 |
| CEM-C1-15 | 15.2 |
| Jurkat | 18.5 |
| Molt-4 | 20.1 |
Table 1: IC50 values of this compound in T-ALL cell lines.
Induction of Apoptosis
Treatment with this compound leads to a significant increase in the apoptotic cell population in T-ALL cells.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| CCRF-CEM | Control (DMSO) | 5.2% |
| CCRF-CEM | 10 µM this compound (48h) | 35.4% |
Table 2: Percentage of apoptotic CCRF-CEM cells after this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
T-ALL cell lines (e.g., CCRF-CEM, Jurkat, MOLT-4)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
DMSO (vehicle control)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture T-ALL cells in RPMI-1640 medium in a humidified incubator.
-
Seed cells at a density of 1 x 10^5 cells/mL in appropriate culture plates.
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution to achieve the desired final concentrations.
-
Add the this compound dilutions or an equivalent volume of DMSO (for the vehicle control) to the cell cultures.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Treated T-ALL cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the incubation period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Treated T-ALL cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Western Blot Analysis for Apoptosis Markers
Materials:
-
Treated T-ALL cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin. An increase in the levels of cleaved Caspase-3 and cleaved PARP, and an altered Bax/Bcl-2 ratio are indicative of apoptosis.
Conclusion
This compound is a valuable research tool for investigating the role of the Hedgehog signaling pathway in T-ALL. It effectively induces apoptosis in T-ALL cell lines by inhibiting GLI transcription factors. The provided protocols offer a framework for studying the effects of this compound on T-ALL cell viability and the underlying apoptotic mechanisms. Further investigation into the synergistic effects of this compound with other therapeutic agents may reveal promising combination strategies for the treatment of T-ALL.
References
Troubleshooting & Optimization
GANT 58 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with GANT 58 in aqueous media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Gli family of transcription factors (GLI1 and GLI2).[1][2] It inhibits the Hedgehog (Hh) signaling pathway by acting downstream of the Smoothened (Smo) receptor and the Suppressor of fused (Sufu) protein.[2][3] By blocking GLI-mediated transcription, this compound can inhibit tumor cell growth.[1][4] Its IC50 (half maximal inhibitory concentration) for inhibiting GLI1-induced transcription is approximately 5 μM.[1][3]
Q2: Why does my this compound precipitate when I add it to my aqueous cell culture medium?
A2: this compound is a hydrophobic molecule and is insoluble in water.[1] When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous environment such as cell culture media, the compound can precipitate out of solution. This is a common issue with hydrophobic drugs.[5][6] The final concentration of the organic solvent in the media should be kept low (ideally below 0.5%) to minimize toxicity to cells.[4]
Q3: What are the recommended solvents for preparing a this compound stock solution?
A3: The most common and recommended solvent for preparing this compound stock solutions for in vitro experiments is Dimethyl sulfoxide (B87167) (DMSO).[3][4][7] Ethanol can also be used.[4][8] It is crucial to use a newly opened or anhydrous grade of DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of this compound.[4] For all solvents, ultrasonic treatment may be necessary to fully dissolve the compound.[3][4]
Troubleshooting Guide: this compound Precipitation in Aqueous Media
Problem: A precipitate is observed after diluting the this compound stock solution into the cell culture medium. This can manifest as cloudiness, visible particles, or crystals under a microscope.
Potential Causes and Step-by-Step Solutions:
-
High Final Concentration of this compound: The desired final concentration in the aqueous medium may exceed its solubility limit.
-
Incorrect Solvent or Poor Quality Solvent: The choice and quality of the solvent for the stock solution are critical.
-
Suboptimal Dilution Technique: The method of dilution can significantly impact solubility.
-
Solution: Instead of adding the aqueous medium directly to your stock, add the stock solution to the pre-warmed medium with gentle agitation. This gradual introduction helps to maintain the compound in solution.[6]
-
-
Temperature Effects: Temperature shifts can cause components to precipitate out of solution.
-
Solution: Always use pre-warmed cell culture media (37°C) when preparing your working solutions of this compound.[5]
-
-
Media Components Interaction: Components within the cell culture medium, such as proteins in Fetal Bovine Serum (FBS), can sometimes interact with the compound, leading to precipitation.
-
Solution: If permissible for your cell line, try reducing the serum concentration. Alternatively, prepare the this compound dilution in a serum-free medium first and then add it to your serum-containing medium.
-
Data Presentation: this compound Solubility
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | >10 mg/mL | >25.48 mM | Sonication is recommended. Use newly opened DMSO.[3][4][7] |
| Ethanol | ~20 mg/mL | ~50.96 mM | Ultrasonic treatment is needed.[4] |
| DMF | 2.5 mg/mL | 6.37 mM | |
| DMF:PBS (pH 7.2) (1:1) | 0.50 mg/mL | 1.27 mM |
Data compiled from multiple sources.[4][7][8]
Table 2: Formulations for In Vivo Administration
| Formulation Components (v/v) | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | 2 mg/mL | 5.10 mM | Requires ultrasonic treatment.[4] |
| 10% EtOH, 90% (20% SBE-β-CD in Saline) | 2 mg/mL | 5.10 mM | Requires ultrasonic treatment.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.91 mg/mL | ≥ 2.32 mM | Saturation unknown.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.91 mg/mL | ≥ 2.32 mM | Saturation unknown.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 0.91 mg/mL | ≥ 2.32 mM | Saturation unknown.[4] |
Note: For in vivo experiments, it is recommended to prepare fresh solutions daily.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and sonicator.
-
Calculation: The molecular weight of this compound is 392.48 g/mol .[4] To prepare a 10 mM solution, dissolve 3.92 mg of this compound in 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the tube thoroughly for 1-2 minutes. d. If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.[3][4] e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture Experiments
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium, sterile microcentrifuge tubes, and a vortex mixer.
-
Procedure: a. In a sterile microcentrifuge tube, prepare a serial dilution of the 10 mM this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. b. To minimize precipitation, add the this compound stock solution dropwise to the medium while gently vortexing.[5] c. Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.5%).[4] d. Add the final working solution to your cells immediately.
Visualizations
Caption: this compound inhibits the Hedgehog pathway by targeting GLI transcription factors.
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Hedgehog/Smoothened | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. GANT58 ≥98% (HPLC) | 64048-12-0 [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
optimizing GANT 58 concentration for in vitro experiments
Welcome to the technical support center for GANT 58. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers and scientists effectively use this compound in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antagonist of the Glioma-Associated Oncogene (GLI) family of transcription factors.[1][2] It inhibits the Hedgehog (Hh) signaling pathway by acting downstream of the Smoothened (SMO) receptor and the Suppressor of Fused (SUFU) protein.[3][4][5] this compound specifically prevents GLI1-mediated transcription, which is the final step in the activation of the Hh pathway.[2][3][6]
References
- 1. PharmaOnco™ this compound - Creative Biolabs [creative-biolabs.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Hedgehog/Smoothened | TargetMol [targetmol.com]
potential off-target effects of GANT 58 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of GANT 58, a small molecule inhibitor of the GLI family of transcription factors. The focus is to address potential off-target effects and guide users in interpreting their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antagonist of the GLI (Glioma-associated oncogene) family of transcription factors, which are the terminal effectors of the Hedgehog (Hh) signaling pathway.[1][2] It functions by inhibiting GLI1-mediated transcription, thereby blocking the expression of Hh target genes.[1][2] The inhibitor acts downstream of the Smoothened (Smo) receptor and the Suppressor of fused (Sufu) protein.[1][2][3] this compound is believed to disrupt the interaction of the GLI1 protein with DNA.[4]
Q2: How selective is this compound for the Hedgehog pathway? Are there known off-target effects?
A2: this compound is considered to have a high degree of selectivity for the Hedgehog/GLI signaling pathway.[1][3] Studies have shown that at concentrations up to 10 μM, this compound did not inhibit several other major signaling pathways, including:
However, like many small molecule inhibitors, the possibility of off-target effects, particularly at higher concentrations or in specific cellular contexts, cannot be entirely ruled out.[5][6] It is crucial to use the lowest effective concentration and include appropriate controls to validate that the observed phenotype is due to on-target GLI inhibition.
Q3: I'm observing significant cytotoxicity and cell death in my experiments, even at low concentrations. Is this expected?
A3: Yes, this can be an expected on-target effect. This compound has been shown to reduce cell viability in a dose-dependent manner in various cancer cell lines.[1] By inhibiting the Hh/GLI pathway, which is crucial for the proliferation and survival of certain cell types, this compound can induce apoptosis and cell cycle arrest.[7][8] For example, treatment of T-ALL cells with this compound has been shown to induce apoptosis.[7] In other cell lines, it has been observed to cause an increase in the G1/S phase cell population and a decrease in the G2/M phase population.[1]
Troubleshooting Unexpected Cytotoxicity:
-
Confirm GLI Dependency: Ensure your cell model is dependent on GLI signaling for survival. Use a GLI-knockout or siRNA-treated cell line as a control; these cells should be less sensitive to this compound if the cytotoxicity is on-target.
-
Titrate Concentration: Perform a dose-response curve to determine the lowest concentration that effectively inhibits Hh target genes (like GLI1 and PTCH1) without causing excessive, rapid cell death that might suggest a non-specific toxic effect.
-
Time Course Analysis: Observe the timing of cell death. On-target effects that lead to apoptosis are typically observed over 24-72 hours. Very rapid cell death (e.g., within a few hours) at high concentrations might indicate off-target toxicity.
Q4: My results are inconsistent. What are some common experimental pitfalls?
A4: Inconsistent results can stem from issues with the compound's stability and handling. This compound is insoluble in water and requires solubilization in a solvent like DMSO or ethanol.[1]
-
Solubility Issues: Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitation of the inhibitor will lead to inaccurate effective concentrations. It is not recommended to store this compound in solution for long periods.[1]
-
Compound Stability: The stability of GANT 61, a related compound, has been noted to be a concern due to its aqueous chemical instability.[9] While this is not explicitly stated for this compound, it is good practice to prepare fresh dilutions from a frozen stock for each experiment.
-
Cell Line Authentication: Verify the identity and health of your cell lines. Misidentified or contaminated cell lines can lead to irreproducible results.
Q5: Can resistance to this compound develop?
A5: Yes, resistance to Hedgehog pathway inhibitors can occur. While resistance is more commonly documented for SMO inhibitors, cells can develop resistance to downstream inhibitors like GANT compounds. In melanoma cell lines made resistant to the related compound GANT-61, a compensatory activation of the MAPK signaling pathway was observed.[10] If you observe a diminishing effect of this compound over time, consider investigating the activation state of alternative pro-survival pathways.
Quantitative Data Summary
This table summarizes key quantitative parameters for this compound based on published data.
| Parameter | Value | Cell Context/Assay | Reference |
| IC₅₀ | 5 µM | Inhibition of GLI1-induced transcription (Shh Light II cells) | [1][2] |
| Effective Concentration | 10 µM | Reduction of Gli1 mRNA levels (SAG-treated Shh-L2 cells, 48h) | [1] |
| Effective Concentration | 10 µM | Reduction of Hh target genes (Gli1, Hip1) (Sufu-/- MEFs, 3 days) | [3] |
| In Vivo Dosage | 50 mg/kg/day | Suppression of tumor growth (22Rv1 prostate cancer xenografts) | [1][2] |
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action and a troubleshooting workflow for this compound.
Caption: Hedgehog signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
Key Experimental Protocols
Below are detailed methodologies for essential experiments to assess the effects of this compound.
GLI-Responsive Luciferase Reporter Assay
-
Objective: To quantify the on-target inhibitory effect of this compound on GLI-mediated transcription.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., Shh Light II cells, which contain a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control) in a 96-well plate.
-
Transfection (if necessary): If using a cell line without a stable reporter, co-transfect with a GLI-responsive firefly luciferase plasmid and a Renilla luciferase control plasmid.
-
Pathway Activation: Stimulate the Hedgehog pathway, for example, with a Smoothened agonist (SAG), or use a cell line with a constitutively active pathway.
-
This compound Treatment: Add this compound at a range of concentrations (e.g., 0.1 µM to 20 µM) to the appropriate wells. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized activity against the this compound concentration to determine the IC₅₀ value.
-
Quantitative Real-Time PCR (qRT-PCR) for Hh Target Genes
-
Objective: To confirm that this compound inhibits the expression of endogenous Hedgehog pathway target genes.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for Hh target genes (e.g., human GLI1, PTCH1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. A significant decrease in the mRNA levels of GLI1 and PTCH1 in this compound-treated cells compared to the control indicates on-target pathway inhibition.[1][11]
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Add a serial dilution of this compound to the wells.
-
Incubation: Incubate for a relevant period (e.g., 48 or 72 hours).
-
Assay:
-
For MTT: Add MTT reagent, incubate to allow for formazan (B1609692) crystal formation, then solubilize the crystals and read the absorbance.
-
For CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot cell viability against this compound concentration to generate a dose-response curve.
-
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. scbt.com [scbt.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of hedgehog signaling by GANT58 induces apoptosis and shows synergistic antitumor activity with AKT inhibitor in acute T cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Signaling Switching from Hedgehog-GLI to MAPK Signaling Potentially Serves as a Compensatory Mechanism in Melanoma Cell Lines Resistant to GANT-61 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
GANT 58 Toxicity in Non-Cancerous Cell Lines: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the toxicity of GANT 58, a GLI1/2 antagonist, in non-cancerous cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data summaries, and detailed experimental protocols to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of this compound in non-cancerous cell lines?
A1: this compound generally exhibits lower toxicity in non-cancerous cell lines compared to their cancerous counterparts. For instance, in the non-tumorigenic human bronchial epithelial cell line BEAS-2B, the half-maximal inhibitory concentration (IC50) for a compound identified as "58a," which is likely this compound, was found to be greater than 100 µM.[1] In contrast, its IC50 for inhibiting GLI1-induced transcription in cellular assays is approximately 5 µM.[2][3][4][5]
Q2: Were any adverse effects of this compound observed in animal models?
A2: In in vivo studies involving nude mice with prostate cancer xenografts, daily subcutaneous injections of this compound at a concentration of 50 mg/kg for 18 days did not result in any observed adverse side effects, such as weight loss or ulcerations.[3][4]
Q3: How does this compound's toxicity in non-cancerous cells compare to its effect on cancer cells?
A3: this compound is designed to target the Hedgehog signaling pathway, which is often aberrantly activated in cancer cells. This leads to a more pronounced cytotoxic effect in cancer cells that are dependent on this pathway for their proliferation and survival. Non-cancerous cells, which typically have tightly regulated Hedgehog signaling, are therefore less sensitive to its inhibitory effects.
Q4: What are the potential off-target effects of this compound in non-cancerous cells?
A4: While this compound is considered to have a high selectivity for the Hedgehog signaling pathway, potential off-target effects are an important consideration in any small molecule inhibitor study. It is recommended to include appropriate controls and counter-screens in your experiments to assess any unintended cellular responses.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell cultures for contamination and maintain sterile techniques. | |
| Unexpectedly high cytotoxicity in non-cancerous cells | Incorrect this compound concentration. | Verify the stock solution concentration and perform serial dilutions accurately. |
| Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for the specific cell line. | |
| Cell line sensitivity. | Different non-cancerous cell lines can have varying sensitivities. It is advisable to test a panel of cell lines. | |
| Inconsistent inhibition of Hedgehog signaling | Suboptimal this compound incubation time. | The inhibitory effect on downstream targets of the Hedgehog pathway may require longer incubation times (e.g., 48-72 hours). |
| Cell line is not responsive to Hedgehog signaling. | Confirm that your chosen non-cancerous cell line expresses the components of the Hedgehog pathway and is responsive to its modulation. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound in non-cancerous cell lines.
Table 1: IC50 Values of this compound in Non-Cancerous Cell Lines
| Cell Line | Cell Type | Species | IC50 (µM) | Assay Type | Reference |
| BEAS-2B | Bronchial Epithelium (Non-tumorigenic) | Human | >100 (as "58a") | Not specified | [1] |
| NIH/3T3 | Fibroblast | Mouse | ~5 | GLI-reporter assay | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing this compound toxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon this compound treatment using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Non-cancerous cell line of interest (e.g., BEAS-2B, NIH/3T3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Protocol 2: GLI-Reporter Assay for Hedgehog Pathway Inhibition
This protocol describes a method to quantify the inhibitory effect of this compound on the Hedgehog signaling pathway using a GLI-responsive luciferase reporter assay in a cell line like NIH/3T3.
Materials:
-
NIH/3T3 cells stably transfected with a GLI-responsive luciferase reporter construct
-
Complete cell culture medium
-
Hedgehog pathway agonist (e.g., Shh ligand or SAG)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line into a 96-well plate at an appropriate density and allow them to attach overnight.
-
This compound and Agonist Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, add the Hedgehog pathway agonist to induce reporter activity. Include appropriate controls (vehicle only, agonist only).
-
Incubation: Incubate the plate for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen assay system.
-
Data Analysis: Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase). Calculate the percentage of inhibition of agonist-induced luciferase activity for each this compound concentration. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value for pathway inhibition.
Visualizations
Signaling Pathway Diagram
References
GANT 58 Technical Support Center: Preventing Precipitation in Culture Media
Welcome to the technical support center for GANT 58. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully use this compound in their experiments while avoiding common issues like precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a common issue?
This compound is a potent and selective small-molecule antagonist of the Glioma-associated oncogene homolog (GLI) transcription factors, GLI1 and GLI2.[1][2][3] It is a key inhibitor of the Hedgehog (Hh) signaling pathway, acting downstream of the Smoothened (SMO) receptor and Suppressor of fused (SUFU).[1][2][4] this compound is hydrophobic and practically insoluble in water.[1] This low aqueous solubility is the primary reason it can precipitate when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into aqueous cell culture media.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound.[5] It can also be dissolved in ethanol, though DMSO generally allows for higher concentrations.[1]
Q3: How should I prepare and store this compound stock solutions?
To prepare a stock solution, dissolve this compound powder directly in high-purity DMSO. Sonication or gentle warming can aid dissolution.[5][6] Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 year) or -80°C for long-term (up to 2 years) storage.[4] It is generally advised to use fresh solutions and avoid long-term storage once in solvent.[1]
Q4: What is the maximum recommended working concentration of this compound and DMSO in cell culture?
The effective concentration (IC50) of this compound for inhibiting GLI1-induced transcription is approximately 5 µM.[1][2][3] Many studies use a working concentration of around 10 µM for complete pathway inhibition.[1] To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, with many cell lines preferring a concentration of 0.1% or less.[6][7]
This compound Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Concentration (Mass) | Concentration (Molar) | Notes |
| DMSO | >10 mg/mL | >25.48 mM | Sonication is recommended to aid dissolution.[5] |
| ≥18.95 mg/mL[1] | ≥48.28 mM | ||
| 9.09 mg/mL[5] | 23.16 mM | ||
| Ethanol | ≥14.9 mg/mL[1] | ≥37.96 mM | Requires gentle warming and ultrasonic treatment.[1] |
| Water | Insoluble[1] | Insoluble | Not a suitable solvent. |
Molecular Weight of this compound: 392.48 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.92 mg of this compound. If the powder is tightly adhered to the vial, centrifuge briefly at a low speed (~3000 rpm) to collect it at the bottom.[5]
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO (e.g., 1 mL for 3.92 mg).
-
Mixing: Vortex the solution vigorously. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[5][6] Ensure no solid particles are visible.
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Culture Media
This protocol is designed to minimize precipitation upon dilution.
-
Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath. This can improve the solubility of the compound upon dilution.[8]
-
Calculate Dilution: To prepare a 10 µM working solution from a 10 mM stock, you need a 1:1000 dilution. This means for every 1 mL of final culture medium, you will add 1 µL of the 10 mM DMSO stock. This keeps the final DMSO concentration at 0.1%.
-
Dilution Technique: Add the required volume of medium to your culture vessel first. Then, while gently swirling or pipetting, add the small volume of this compound stock solution directly into the medium. Pipette up and down a few times to ensure rapid and thorough mixing. Never add the media to the concentrated stock.
-
Visual Inspection: After mixing, visually inspect the medium under a light source to ensure there is no visible precipitate or cloudiness before adding it to your cells.[8]
Visual Guides and Workflows
Hedgehog Signaling Pathway and this compound Mechanism
Caption: this compound inhibits the Hedgehog pathway by targeting GLI1/2 transcription factors in the nucleus.
Workflow for Preparing this compound Working Solution
Caption: Step-by-step workflow for preparing this compound working solutions to prevent precipitation.
Troubleshooting Guide
Problem: I observed a precipitate after diluting my this compound stock solution into the culture medium.
| Possible Cause | Recommended Solution(s) |
| Final concentration is too high | The final concentration of this compound exceeds its solubility limit in the aqueous medium. Solution: Lower the final working concentration. Most assays are effective in the 5-10 µM range.[1] |
| Final DMSO concentration is too low | While aiming for low solvent toxicity, too little DMSO may not be sufficient to keep the hydrophobic compound in solution. Solution: Ensure your dilution factor is appropriate. A 1:1000 dilution of a DMSO stock results in 0.1% DMSO, which is generally a good balance.[7] |
| Poor mixing technique | Adding a concentrated DMSO "drop" into the medium without immediate and rapid dispersion can cause localized high concentrations that precipitate instantly. Solution: Add the stock solution into the full volume of media while gently vortexing or swirling the tube/flask. Pipette up and down to mix immediately.[8] |
| Cold medium | Diluting into cold (4°C) medium can decrease the solubility of this compound. Solution: Always use medium that has been pre-warmed to 37°C.[6][8] |
| Stock solution degradation | The stock solution may have been stored improperly or subjected to multiple freeze-thaw cycles, affecting compound integrity. Solution: Prepare a fresh stock solution from powder. Always aliquot stocks into single-use volumes. |
If precipitation still occurs after following these steps, you can try to re-dissolve the compound by sonicating the medium in a 37°C water bath for a few minutes.[6] However, preparing the solution correctly from the start is the most reliable method.
Troubleshooting Decision Tree
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Hedgehog/Smoothened | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
GANT 58 Technical Support Center: Troubleshooting Inconsistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues that can lead to inconsistent results in experiments involving the GLI1/2 antagonist, GANT 58. By following these recommendations, researchers can enhance the reproducibility and reliability of their findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Question: My this compound solution appears to have precipitated. What should I do?
Answer:
Precipitation of this compound is a common issue that can significantly impact experimental consistency. This compound has limited solubility in aqueous solutions. To address this:
-
Proper Dissolution: Ensure this compound is fully dissolved in a suitable solvent like DMSO before preparing your final working solution.[1] Gentle warming and sonication can aid dissolution.[1]
-
Stock Solution Storage: Store this compound stock solutions at -20°C or -80°C.[2][3] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
-
Working Solution Preparation: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment and use them promptly.[2] Do not store this compound in aqueous media for extended periods.
Question: How can I be sure of the quality and concentration of my this compound?
Answer:
Batch-to-batch variability can be a source of inconsistent results.
-
Source from Reputable Suppliers: Purchase this compound from a reliable chemical supplier that provides a certificate of analysis (CoA) with purity data.
-
Confirm Identity and Purity: If you observe significant inconsistencies, you may consider analytical validation of the compound's identity and purity via methods such as HPLC or mass spectrometry.
Experimental Design and Execution
Question: I am observing variable IC50 values for this compound in my cell line. What could be the cause?
Answer:
Inconsistent IC50 values can arise from several factors:
-
Cell Line Specificity: The IC50 of this compound can vary significantly between different cell lines due to variations in Hedgehog pathway dependency and other genetic factors.[1][4] It is crucial to establish a baseline IC50 for your specific cell line.
-
Cell Density: The initial cell seeding density can influence the apparent IC50 value. Ensure consistent cell seeding densities across all experiments.
-
Treatment Duration: The duration of this compound treatment will impact the observed IC50. Standardize the incubation time for all comparative experiments.
-
Assay-Specific Variability: Different viability assays (e.g., MTT, CellTiter-Glo) have distinct mechanisms and can yield different IC50 values. Use the same assay for all related experiments.
Question: My results for downstream target gene expression (e.g., GLI1, PTCH1) are not consistent after this compound treatment. How can I troubleshoot this?
Answer:
Inconsistent effects on downstream targets can be due to several experimental variables:
-
Suboptimal Concentration: The effective concentration of this compound for inhibiting target gene expression may differ from its cytotoxic IC50. A dose-response experiment is recommended to determine the optimal concentration for target engagement. A common starting point for significant pathway inhibition is 10 µM.[1]
-
Timing of Analysis: The kinetics of target gene inhibition can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing maximal inhibition of your target genes.[1]
-
Hedgehog Pathway Activation Status: Ensure your cell line has an active Hedgehog pathway. In some cell lines, the pathway may need to be stimulated (e.g., with Sonic Hedgehog ligand or a Smoothened agonist like SAG) to observe the inhibitory effect of this compound.[1]
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that can confound results.[5] It is crucial to use the lowest effective concentration that inhibits the Hedgehog pathway.
Data Interpretation
Question: I am seeing a decrease in cell viability, but no significant change in my primary Hedgehog pathway target. What could this mean?
Answer:
This could indicate off-target effects or a more complex cellular response.
-
Cytotoxicity vs. On-Target Inhibition: this compound can induce cell cycle arrest and apoptosis, which may occur at different concentrations or time points than the direct inhibition of GLI1 transcriptional activity.[1] Consider performing cell cycle analysis or apoptosis assays to investigate these possibilities.
-
Alternative Signaling Pathways: While this compound is reported to be selective for the Hedgehog pathway, it is important to consider the possibility of it affecting other signaling pathways, especially at higher concentrations.[2]
Quantitative Data Summary
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Mechanism of Action | GLI1/2 Antagonist | [2][3] |
| Reported IC50 (GLI1-mediated transcription) | ~5 µM | [2][3] |
| In Vitro Concentration Range (Cell Culture) | 5 - 20 µM | [1][3] |
| In Vivo Dosage (Mouse Xenograft) | 50 mg/kg | [1] |
| Solubility in DMSO | ≥18.95 mg/mL | [1] |
| Stock Solution Storage | -20°C (1 year) or -80°C (2 years) | [2] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium and add the this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal duration. Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for your target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the mRNA levels of GLI1 and PTCH1 in the this compound-treated samples compared to the vehicle control indicates successful pathway inhibition.
Visualizations
Caption: this compound inhibits the Hedgehog pathway by targeting GLI1/2.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
GANT 58 Technical Support Center: Stability, Storage, and Handling
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GANT 58.
Frequently Asked Questions (FAQs): Storage and Stability
Q1: How should I store this compound powder upon receipt?
A: this compound as a solid powder is stable when stored under appropriate conditions. For optimal long-term stability, it is recommended to store the powder at -20°C.[1][2][3] Some suppliers also indicate storage at 2-8°C is acceptable for shorter periods.
Q2: What is the expected shelf-life of solid this compound?
A: When stored correctly at -20°C, this compound powder is stable for at least two to three years.[2][3]
Q3: How should I store this compound stock solutions?
A: Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for short-to-mid-term storage or at -80°C for long-term storage.[4]
Q4: For how long are stock solutions stable?
A: The stability of stock solutions is dependent on the storage temperature. Properly prepared and stored solutions in DMSO can be stable for up to 1 year at -20°C and up to 2 years at -80°C.[3][4] However, for best results, it is always recommended to use freshly prepared solutions or to minimize the storage duration of stock solutions.[1]
This compound Storage Conditions Summary
| Form | Storage Temperature | Reported Stability |
| Solid (Powder) | -20°C | ≥ 2-3 years[2][3] |
| 2-8°C | Short-term storage | |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[4] |
| -80°C | Up to 2 years[4] |
Frequently Asked Questions (FAQs): Solution Preparation and Handling
Q1: What is the recommended solvent for preparing this compound stock solutions?
A: The most common and recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][3] It is also soluble in Ethanol, though this may require gentle warming and sonication.[1] this compound is insoluble in water.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A: If you encounter solubility issues, gentle warming and/or sonication can aid dissolution.[3][4] Ensure you are using a high-purity, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[4] Using a newly opened bottle of DMSO is highly recommended.[4]
Q3: How should I prepare working solutions for in vivo experiments?
A: For in vivo studies, it is strongly recommended to prepare the working solutions fresh on the day of use.[4] These often involve multi-component solvent systems (e.g., DMSO, PEG300, Tween-80, Saline, or Corn Oil) to ensure biocompatibility and solubility.[4]
This compound Solubility Data
| Solvent | Reported Solubility | Notes |
| DMSO | ≥18.95 mg/mL[1] | Sonication is recommended to aid dissolution.[3] Use newly opened, anhydrous DMSO.[4] |
| >10 mg/mL | ||
| 9.09 mg/mL (23.16 mM)[3] | ||
| Ethanol | ≥14.9 mg/mL[1] | Requires gentle warming and sonication.[1] |
| Water | Insoluble[1] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Calculation: this compound has a molecular weight of 392.48 g/mol .[4] To prepare a 10 mM stock solution, you will need 3.92 mg of this compound per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (from a newly opened bottle is best) to the vial of this compound powder.[4]
-
Mixing: Vortex the solution thoroughly. If complete dissolution is not achieved, use an ultrasonic bath for 5-10 minutes.[3][4] Gentle warming can also be applied if necessary.
-
Aliquoting and Storage: Once the this compound is fully dissolved, dispense the solution into single-use aliquots in sterile, tightly sealed cryovials. Store immediately at -20°C or -80°C, protected from light.
This compound Mechanism of Action
This compound functions as a potent antagonist of the Hedgehog (Hh) signaling pathway. It acts downstream of the transmembrane protein Smoothened (Smo), specifically inhibiting the GLI family of transcription factors.[1][3] By preventing GLI-mediated transcription, this compound blocks the expression of Hh target genes, which are often implicated in cell proliferation and survival in various cancers.[1]
This compound Preparation and Storage Workflow
References
GANT 58 Technical Support Center: Minimizing Side Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential side effects associated with the use of GANT 58 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of the GLI transcription factors, GLI1 and GLI2, which are the terminal effectors of the Hedgehog (Hh) signaling pathway.[1][2][3] It functions downstream of the Smoothened (SMO) receptor, offering a therapeutic strategy for cancers with Hh pathway activation that is resistant to SMO inhibitors.[4][5] this compound has been shown to inhibit GLI1-mediated transcription with an IC50 of approximately 5 μM.[1][3]
Q2: What are the reported side effects of this compound in animal models?
Existing preclinical studies in mouse models have reported a favorable safety profile for this compound, particularly when compared to other Hedgehog pathway inhibitors like cyclopamine. In multiple studies, mice treated with this compound at effective doses (e.g., 50 mg/kg) showed no significant signs of overt toxicity.[1][6] Specifically, researchers have noted the absence of:
-
Injection site reactions: Unlike cyclopamine, which can cause severe ulcerations at the injection site, this compound has not been reported to cause such reactions.[1]
-
Weight loss: Animals treated with this compound did not exhibit significant weight loss during the treatment period.[6]
-
General ill health: No general signs of non-well-being have been reported in animals receiving this compound.[6]
It is important to note that the absence of reported severe side effects does not preclude the possibility of more subtle or dose-dependent toxicities. Comprehensive toxicological studies detailing effects on hematological and serum chemistry parameters are not extensively published.
Q3: What is the recommended solvent and administration route for this compound in vivo?
This compound has poor aqueous solubility. A common vehicle for subcutaneous (s.c.) injection is a mixture of corn oil and ethanol (B145695) (e.g., in a 4:1 ratio).[3] Other formulations using DMSO, PEG300, Tween-80, and saline have also been described to improve solubility.[1] Subcutaneous injection is a frequently used route of administration in animal studies.[1][6]
II. Troubleshooting Guide
This guide provides solutions to potential problems you might encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | Poor solubility of this compound. Improper solvent mixture or preparation. | Use a recommended solvent system such as corn oil:ethanol (4:1) or a formulation containing DMSO, PEG300, and Tween-80.[1][3] Prepare the formulation fresh before each use. Gentle warming and sonication can aid in dissolution.[1] |
| Local irritation or inflammation at the injection site (though not commonly reported) | High concentration of the vehicle (e.g., DMSO). Improper injection technique. | If using DMSO, keep the final concentration as low as possible. Rotate injection sites. Ensure the injection is administered subcutaneously and not intradermally. |
| Inconsistent anti-tumor efficacy | Improper formulation leading to variable bioavailability. Degradation of this compound. Incorrect dosing or administration frequency. Tumor model heterogeneity. | Ensure complete dissolution of this compound in the vehicle. Prepare fresh formulations. Store stock solutions at -20°C or -80°C as recommended.[1] Optimize the dose and schedule for your specific animal model and tumor type. Ensure tumors are of a consistent size at the start of treatment. |
| Unexpected animal morbidity or mortality | Potential for off-target effects at high doses. Contamination of the formulation. Pre-existing health conditions in the animals. | Conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal strain. Use sterile techniques for formulation preparation and administration. Ensure animals are healthy and free of pathogens before starting the experiment. |
III. Data Presentation: Monitoring for Potential Side Effects
While significant toxicity has not been a prominent feature in this compound literature, diligent monitoring is crucial in any in vivo study. Below are tables outlining key parameters to monitor. Note: Specific data for this compound is limited in published literature; therefore, these tables provide a framework for data collection and include general reference ranges for mice.
Table 1: Hematological Parameters
| Parameter | Reference Range (Mouse) | Potential Indication of Toxicity |
| White Blood Cells (WBC) | 3.0-11.0 x 10³/µL | Immunosuppression or inflammation |
| Red Blood Cells (RBC) | 7.0-12.5 x 10⁶/µL | Anemia or erythrocytosis |
| Hemoglobin (HGB) | 10.0-17.0 g/dL | Anemia or dehydration |
| Hematocrit (HCT) | 35-50% | Anemia or dehydration |
| Platelets (PLT) | 150-1500 x 10³/µL | Thrombocytopenia or thrombocytosis |
Table 2: Serum Chemistry Parameters
| Parameter | Reference Range (Mouse) | Potential Indication of Toxicity |
| Alanine Aminotransferase (ALT) | 20-80 U/L | Liver damage |
| Aspartate Aminotransferase (AST) | 50-200 U/L | Liver or muscle damage |
| Alkaline Phosphatase (ALP) | 20-150 U/L | Liver or bone abnormalities |
| Blood Urea Nitrogen (BUN) | 15-30 mg/dL | Kidney damage |
| Creatinine | 0.2-0.8 mg/dL | Kidney damage |
Table 3: Organ-to-Body Weight Ratios
| Organ | Expected Ratio (%) (Mouse) | Potential Indication of Toxicity |
| Liver | 4.0-6.0 | Hepatomegaly or atrophy |
| Kidneys (paired) | 1.0-1.8 | Nephromegaly or atrophy |
| Spleen | 0.2-0.5 | Splenomegaly or atrophy |
| Heart | 0.4-0.6 | Cardiotoxicity |
IV. Experimental Protocols
A. Preparation of this compound Formulation (Example)
This protocol describes the preparation of a this compound formulation for subcutaneous injection.
-
Materials:
-
This compound powder
-
Corn oil (sterile)
-
Ethanol (200 proof, sterile)
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a 4:1 (v/v) mixture of corn oil and ethanol. For example, to prepare 1 mL of the vehicle, mix 800 µL of corn oil with 200 µL of ethanol.
-
Add the appropriate volume of the corn oil:ethanol vehicle to the this compound powder to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with an injection volume of 200 µL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the mixture in a water bath sonicator for 10-15 minutes, or until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there is no precipitate.
-
Prepare the formulation fresh before each administration.
-
B. Animal Monitoring Protocol
This protocol outlines a standard procedure for monitoring animal health during a this compound in vivo study.
-
Daily Observations:
-
Observe each animal for changes in posture, activity level, and grooming behavior.
-
Check for any signs of distress, such as ruffled fur, hunched posture, or labored breathing.
-
Monitor food and water intake.
-
Examine the injection site for any signs of inflammation, swelling, or ulceration.
-
-
Weekly Measurements:
-
Record the body weight of each animal twice weekly. A weight loss of more than 15-20% from baseline may necessitate euthanasia.
-
Measure tumor size using calipers if applicable.
-
-
End-of-Study Sample Collection:
-
At the study endpoint, collect blood via cardiac puncture or other approved methods for complete blood count (CBC) and serum chemistry analysis.
-
Perform a complete necropsy and collect major organs (liver, kidneys, spleen, heart, etc.).
-
Record the weight of each organ.
-
Fix organs in 10% neutral buffered formalin for histopathological analysis.
-
V. Visualizations
A. Signaling Pathway
References
Validation & Comparative
A Comparative Analysis of GANT 58 and Cyclopamine: Targeting the Hedgehog Signaling Pathway
A deep dive into the mechanisms of two pivotal Hedgehog signaling inhibitors, GANT 58 and cyclopamine (B1684311), reveals distinct modes of action crucial for research and therapeutic development. While both effectively suppress the pathway, their targets differ significantly, offering unique advantages for studying and combating diseases driven by aberrant Hedgehog signaling, such as various forms of cancer.
The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development and tissue homeostasis.[1] Its dysregulation is a known driver in several cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[1][2] Two of the most widely studied inhibitors are the natural steroidal alkaloid, cyclopamine, and the small molecule, this compound. Their fundamental difference lies in their point of intervention within the Hh cascade.
Mechanism of Action: SMO vs. GLI Inhibition
The canonical Hh pathway is initiated when a Hedgehog ligand binds to the transmembrane receptor Patched (PTCH1).[1] This binding relieves PTCH1's inhibition of Smoothened (SMO), a G protein-coupled receptor.[1] The activation of SMO then triggers a cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which move to the nucleus to regulate target gene expression.[1]
Cyclopamine acts as a direct antagonist of SMO.[3][4][5] By binding to the heptahelical bundle of the SMO protein, cyclopamine locks it in an inactive conformation, preventing the downstream signal transduction, even in the presence of an Hh ligand or when PTCH1 is mutated.[4]
In contrast, This compound acts further downstream in the pathway. It does not interact with SMO but instead directly targets the GLI transcription factors.[6][7][8] Specifically, this compound inhibits GLI1 and GLI2-mediated transcription, preventing them from activating Hh target genes.[6][7][8][9] This mechanism is particularly significant as it can bypass resistance to SMO inhibitors that may arise from mutations in SMO or in cases where the pathway is activated downstream of SMO.[6][10]
Quantitative Comparison
The differing mechanisms of action are reflected in the compounds' biological activities. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Parameter | This compound | Cyclopamine | References |
| Primary Target | GLI1/GLI2 Transcription Factors | Smoothened (SMO) Receptor | [6],[3],[8],[4] |
| Mechanism | Inhibits GLI binding to DNA | Direct antagonist of SMO | [6],[8],[4] |
| IC50 (Hh Reporter Assay) | ~5 µM (GLI1-induced transcription) | 46 nM - 300 nM (Shh-LIGHT2 cells) | ,[10],,,[5],[11] |
| IC50 (Cell Proliferation) | Varies (e.g., ~10 µM in some leukemia cells) | Varies (e.g., 4.6 µM - 11.8 µM in thyroid cancer cells) | [7],[12] |
| Effectiveness | Effective downstream of SMO; can overcome SMO-inhibitor resistance. | Ineffective if mutations occur downstream of SMO. | [6],[13] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and duration of treatment.
Experimental Protocols
Validating the mechanism and efficacy of these inhibitors requires specific cellular and molecular assays.
Hedgehog Reporter Assay (Luciferase-Based)
This assay is the gold standard for quantifying Hh pathway activity and determining inhibitor IC50 values.[14][15]
-
Principle: Utilizes a cell line (e.g., Shh-LIGHT2, derived from NIH/3T3 cells) stably transfected with two constructs: a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization.[15][16] Pathway activation (e.g., by the SMO agonist SAG) leads to GLI-mediated transcription of firefly luciferase. Inhibitors will reduce the luciferase signal.
-
Methodology:
-
Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate and allow them to reach confluence.[16]
-
Treatment: Starve cells in low-serum media, then treat with a Hh pathway agonist (e.g., SAG or Shh-conditioned media) and a serial dilution of the inhibitor (this compound or cyclopamine).[16]
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to calculate the IC50 value.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method measures changes in the mRNA levels of Hh target genes to confirm pathway inhibition.
-
Principle: The expression of genes like GLI1 and PTCH1 is upregulated upon Hh pathway activation.[18][19] Treatment with inhibitors should lead to a decrease in their mRNA levels.
-
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., Ptch1-/- MEFs or cancer cell lines with an active Hh pathway) and treat with this compound, cyclopamine, or a vehicle control for 24-72 hours.[17]
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., TRIzol or column-based methods).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[20][21]
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.[20]
-
Conclusion
This compound and cyclopamine are both potent inhibitors of the Hedgehog signaling pathway but achieve this through fundamentally different mechanisms. Cyclopamine's direct inhibition of SMO has been foundational to Hh pathway research and the development of FDA-approved drugs.[2][22] However, the downstream action of this compound on GLI transcription factors provides a critical tool for probing the pathway's nuclear events and offers a therapeutic strategy to overcome resistance to SMO-targeted therapies.[6][9] The choice between these inhibitors depends on the specific research question, such as investigating SMO function directly versus studying GLI-mediated transcription or tackling potential drug resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. scbt.com [scbt.com]
- 9. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 16. web.stanford.edu [web.stanford.edu]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis [jove.com]
- 19. Regulation of sonic hedgehog-GLI1 downstream target genes PTCH1, Cyclin D2, Plakoglobin, PAX6 and NKX2.2 and their epigenetic status in medulloblastoma and astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating GANT 58 Activity on Downstream Targets
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GANT 58 with other Hedgehog (Hh) pathway inhibitors and detailed experimental protocols to validate its activity on downstream targets. This compound is a potent and specific antagonist of the GLI1 transcription factor, a key effector of the Hh signaling pathway, and understanding its performance relative to other inhibitors is crucial for its application in research and drug development.
This compound acts downstream of the transmembrane protein Smoothened (SMO), directly inhibiting the transcriptional activity of GLI1.[1][2][3] This mechanism offers a potential advantage over SMO inhibitors, such as cyclopamine, in cancers where the Hh pathway is activated downstream of SMO. This guide will delve into the experimental validation of this compound's effects on its primary downstream targets, GLI1 and Patched 1 (PTCH1), and provide a comparative overview of its efficacy against other Hh pathway inhibitors.
Comparative Performance of Hedgehog Pathway Inhibitors
The efficacy of this compound can be benchmarked against other inhibitors targeting different nodes of the Hedgehog pathway. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable Hh pathway inhibitors, providing a quantitative comparison of their potency.
| Inhibitor | Target | IC50 (GLI1-luciferase reporter assay) | Cell Line | Reference |
| This compound | GLI1/2 | ~5 µM | Shh-L2 (NIH 3T3) | [1] |
| GANT 61 | GLI1/2 | ~5 µM | Shh-L2 (NIH 3T3) | [1] |
| Cyclopamine | SMO | Varies (effective at µM concentrations) | Shh-L2 (NIH 3T3) | [1] |
| Arsenic Trioxide (ATO) | GLI1/2 | ~0.7 µM | NIH 3T3 | [4] |
| HPI-1 | GLI1/2 | Not specified | NIH 3T3 | [5] |
Experimental Protocols for Validating this compound Activity
To rigorously assess the activity of this compound on its downstream targets, a combination of molecular and cellular assays is recommended. The following are detailed protocols for key experiments.
GLI-Luciferase Reporter Assay
This assay measures the transcriptional activity of GLI1. A decrease in luciferase activity upon this compound treatment indicates inhibition of GLI1-mediated transcription.
Protocol:
-
Cell Culture and Transfection:
-
Seed NIH 3T3 cells stably expressing a GLI-responsive luciferase reporter (e.g., Shh-L2 cells) in a 96-well plate.
-
Allow cells to adhere overnight.
-
For transient transfection, co-transfect HEK293T cells with a GLI-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle control (DMSO).
-
Include a positive control for pathway activation, such as Sonic Hedgehog (Shh) conditioned media or a SMO agonist like SAG.
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize firefly luciferase activity to Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
qRT-PCR is used to quantify the mRNA levels of GLI1 and its direct target gene, PTCH1. A reduction in their expression following this compound treatment confirms its inhibitory effect.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with an active Hh pathway) and treat with this compound or vehicle control for 24-72 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for human GLI1 and PTCH1. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Human GLI1 Primers:
-
Human PTCH1 Primers:
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
Western Blotting for Target Protein Levels
Western blotting allows for the detection and quantification of GLI1 and PTCH1 protein levels. A decrease in protein expression after this compound treatment provides further evidence of its inhibitory activity.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with primary antibodies specific for GLI1 and PTCH1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Cell Viability and Proliferation Assays
These assays determine the functional consequence of this compound treatment on cancer cell growth.
Protocol (MTT Assay):
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of this compound concentrations for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Visualizing the Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Hedgehog signaling pathway and points of inhibition by Cyclopamine and this compound.
Caption: Experimental workflow for validating this compound activity on downstream targets.
Caption: Logical relationship and comparison of this compound with alternative Hedgehog pathway inhibitors.
References
- 1. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arsenic antagonizes the Hedgehog pathway by preventing ciliary accumulation and reducing stability of the Gli2 transcriptional effector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLI1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. PTCH1 (C53A3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to GANT 58 and AKT Inhibitor Co-Administration
For Immediate Release
[City, State] – [Date] – A growing body of preclinical evidence highlights a powerful synergistic relationship between the Hedgehog (Hh) signaling pathway inhibitor, GANT 58, and inhibitors of the serine/threonine kinase AKT. This combination strategy demonstrates significant potential in enhancing anti-tumor effects, particularly in hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL). This guide provides a comprehensive comparison of the synergistic effects, supported by experimental data, and details the underlying molecular mechanisms and experimental protocols for researchers, scientists, and drug development professionals.
The rationale for this combination therapy stems from the intricate crosstalk between the Hedgehog and PI3K/AKT signaling pathways, both of which are crucial for cancer cell proliferation, survival, and drug resistance. This compound acts by antagonizing the GLI family of transcription factors, the terminal effectors of the Hh pathway. In parallel, AKT inhibitors block a central node in a pathway frequently hyperactivated in cancer, which governs cell growth, metabolism, and survival.
Quantitative Analysis of Synergistic Efficacy
The synergy between this compound and AKT inhibitors has been quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergism, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism.
Key studies, such as the one conducted by Hou et al. (2014) in T-ALL cell lines, provide compelling data on this synergistic interaction. The following tables summarize the inhibitory concentrations (IC50) of the individual agents and the CI values for their combination.
| Compound | Cell Line | IC50 (µM) |
| This compound | Jurkat | ~10 |
| Perifosine (AKT Inhibitor) | Jurkat | ~5 |
| GSK690693 (AKT Inhibitor) | Jurkat | ~1 |
Table 1: Single-Agent IC50 Values. Approximate half-maximal inhibitory concentrations (IC50) for this compound and two different AKT inhibitors, Perifosine and GSK690693, in the Jurkat T-ALL cell line.
| Drug Combination | Cell Line | Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| This compound + Perifosine | Jurkat | 0.50 (50% cell death) | < 1 | Synergism |
| This compound + GSK690693 | Jurkat | 0.50 (50% cell death) | < 1 | Synergism |
Table 2: Synergistic Interaction of this compound with AKT Inhibitors. Combination Index (CI) values for the co-administration of this compound with Perifosine or GSK690693 in Jurkat cells. CI values less than 1 indicate a synergistic effect in inducing cell death.[1]
Signaling Pathways and Mechanism of Synergy
The convergence of the Hedgehog and PI3K/AKT pathways on downstream effectors that regulate cell cycle progression and apoptosis provides a molecular basis for the observed synergy.
References
GANT 58 Combination Therapy with Radiation in Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GANT 58, a potent GLI1 antagonist, in combination with radiation therapy for the treatment of prostate cancer. Due to the limited direct preclinical data on this compound with radiation, this guide utilizes the closely related and well-studied GLI inhibitor, GANT61, as a proxy to evaluate the potential efficacy and mechanism of this therapeutic strategy. The performance of this combination is compared against established alternative therapies for prostate cancer that are also used in conjunction with radiation. All experimental data is presented in structured tables, and detailed methodologies for key experiments are provided.
Introduction to this compound and the Hedgehog Signaling Pathway
This compound is a small molecule antagonist of the GLI (glioma-associated oncogene) family of transcription factors, key effectors of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway is a critical regulator of embryonic development and has been implicated in the development, progression, and therapy resistance of several cancers, including prostate cancer.[2][3] Aberrant activation of the Hh pathway in prostate cancer can promote tumor growth, metastasis, and resistance to conventional treatments like radiation.[3][4]
This compound inhibits GLI1-mediated transcription, thereby blocking the downstream effects of Hh pathway activation.[1] Preclinical studies have demonstrated that this compound can effectively inhibit the proliferation of human prostate cancer cells that exhibit downstream activation of the Hh pathway.[1]
The Rationale for Combining this compound with Radiation Therapy
The Hedgehog signaling pathway is known to be involved in cellular responses to ionizing radiation.[5] Activation of this pathway can contribute to radioresistance, suggesting that its inhibition could sensitize cancer cells to radiation therapy.[4] The combination of a GLI inhibitor like this compound with radiation is a promising strategy to enhance the therapeutic efficacy of radiation in prostate cancer.[2]
GANT61 as a Surrogate for this compound in Preclinical Evaluation
Given the scarcity of published data on the direct combination of this compound and radiation in prostate cancer, this guide presents findings from a pivotal study on GANT61, a structurally similar and functionally identical GLI inhibitor. This study provides robust in vitro and in vivo evidence for the radiosensitizing effects of GLI inhibition in prostate cancer models.[2][6]
In Vitro Studies with GANT61 and Radiation
A key study investigated the effects of GANT61 in combination with ionizing radiation on various prostate cancer cell lines. The findings demonstrate that GANT61 can significantly enhance the sensitivity of prostate cancer cells to radiation, particularly in cells with wild-type p53.[6]
Table 1: In Vitro Efficacy of GANT61 and Radiation in Prostate Cancer Cell Lines
| Cell Line | Treatment | Cell Survival (relative to control) | Key Findings | Reference |
| 22Rv1 (p53 wild-type) | GANT61 (10 µM) + IR | Significantly decreased | GANT61 sensitizes 22Rv1 cells to radiation. | [6] |
| PC3 (p53 mutant) | GANT61 (10 µM) + IR | No significant decrease | Lack of radiosensitization is associated with mutant p53. | [6] |
| DU145 (p53 mutant) | GANT61 (10 µM) + IR | No significant decrease | Confirms the role of p53 in GANT61-mediated radiosensitization. | [6] |
In Vivo Studies with GANT61 and Radiation
The radiosensitizing effect of GANT61 was further confirmed in in vivo xenograft models of prostate cancer. The combination of GANT61 and radiation led to a significant reduction in tumor growth, which was associated with decreased cell proliferation and increased apoptosis.[6]
Table 2: In Vivo Efficacy of GANT61 and Radiation in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment | Tumor Growth | Proliferation (Ki-67 staining) | Apoptosis (TUNEL assay) | Reference |
| 22Rv1 | GANT61 + IR | Significantly decreased | Decreased | Increased | [6] |
| PC3 (with WT p53) | GANT61 + IR | Significantly decreased | Decreased | Increased | [6] |
Experimental Protocols
In Vitro Clonogenic Survival Assay
-
Cell Lines: 22Rv1, PC3, and DU145 prostate cancer cells.[6]
-
Drug Treatment: Cells were treated with GANT61 at a concentration of 10 µM.[6]
-
Irradiation: Cells were irradiated with doses ranging from 0 to 8 Gy.[6]
-
Assay: After treatment, cells were seeded for clonogenic survival assay and incubated for 10-14 days. Colonies were then stained and counted.[6]
In Vivo Xenograft Study
-
Animal Model: Nude mice bearing 22Rv1 or PC3 (with WT p53) xenografts.[6]
-
Treatment Groups:
-
Vehicle control
-
GANT61 alone
-
Radiation alone
-
GANT61 in combination with radiation[6]
-
-
Drug Administration: GANT61 was administered via intraperitoneal injection.[6]
-
Irradiation: Localized irradiation was delivered to the tumor-bearing hind leg.[6]
-
Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were harvested for immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL).[6]
Visualizing the Mechanisms and Workflows
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Workflow of the preclinical evaluation of GANT61 with radiation.
Caption: Synergistic effect of this compound and radiation on prostate cancer cells.
Comparison with Alternative Combination Therapies
The combination of radiation with other systemic therapies is a cornerstone of prostate cancer treatment. The following table compares the this compound (via GANT61 proxy) and radiation combination with other established strategies.
Table 3: Comparison of Combination Therapies with Radiation in Prostate Cancer
| Combination Therapy | Mechanism of Action of Partner Agent | Efficacy Highlights | Common Toxicities of Partner Agent | Clinical Status |
| This compound (GANT61) + Radiation | Inhibition of GLI-mediated transcription in the Hedgehog pathway. | Preclinical data shows significant radiosensitization in p53 wild-type prostate cancer cells and xenografts.[6] | Not yet established in this combination. Single agent preclinical studies with similar compounds showed minimal toxicity.[1] | Preclinical |
| Androgen Deprivation Therapy (ADT) + Radiation | Suppression of testosterone (B1683101), which prostate cancer cells need to grow. | Standard of care for high-risk localized and locally advanced prostate cancer; improves overall survival compared to radiation alone.[7][8] | Hot flashes, fatigue, loss of libido, osteoporosis. | Standard of Care |
| Docetaxel (Chemotherapy) + Radiation | A taxane (B156437) that inhibits cell division by stabilizing microtubules. | In some settings, has shown to improve outcomes, but can be associated with significant toxicity.[5] | Neutropenia, fatigue, nausea, peripheral neuropathy. | Investigational / Used in specific clinical scenarios |
| Abiraterone/Enzalutamide + Radiation | Androgen receptor signaling inhibitors that block testosterone synthesis or receptor binding. | In metastatic hormone-sensitive prostate cancer, combination with ADT and radiation shows improved survival.[9] | Fatigue, hypertension, fluid retention. | Approved for metastatic disease, under investigation in other settings |
Conclusion and Future Directions
The preclinical evidence for the combination of the GLI inhibitor GANT61 with radiation in prostate cancer is compelling, suggesting that a similar agent like this compound could serve as a potent radiosensitizer. This therapeutic strategy appears to be particularly effective in prostate cancers with a functional p53 pathway. The mechanism involves the inhibition of the Hedgehog pathway, leading to cell cycle arrest and enhanced apoptosis in the presence of radiation-induced DNA damage.
Compared to established combination therapies such as ADT with radiation, the this compound and radiation combination is still in the preclinical phase of development. Further research is warranted to:
-
Directly evaluate the efficacy and safety of this compound in combination with radiation in prostate cancer models.
-
Identify predictive biomarkers beyond p53 status to select patients who are most likely to benefit from this combination.
-
Conduct clinical trials to determine the therapeutic potential of this combination in patients with prostate cancer.
The development of GLI inhibitors like this compound represents a promising avenue for improving the efficacy of radiation therapy in prostate cancer, potentially offering a novel treatment option for patients with this disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (PDF) The Hedgehog Inhibitor GANT61 Sensitizes Prostate [research.amanote.com]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. Drug Combo Cuts Death Risk in Advanced Prostate Cancer 40% [cedars-sinai.org]
- 5. Combination Treatment Options for Castration-Resistant Prostate Cancer - Prostate Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The hedgehog inhibitor GANT61 sensitizes prostate cancer cells to ionizing radiation both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vjoncology.com [vjoncology.com]
- 8. urologytimes.com [urologytimes.com]
- 9. Comparative Efficacy of Combined Radiotherapy, Systemic Therapy, and Androgen Deprivation Therapy for Metastatic Hormone-Sensitive Prostate Cancer: A Network Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating GANT 58's GLI-Dependent Effects: A Comparative Guide to siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in its validation. This guide provides a comprehensive comparison of GANT 58, a potent GLI1/2 antagonist, with the gold-standard genetic approach of small interfering RNA (siRNA) for inhibiting the Hedgehog (Hh) signaling pathway. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying mechanisms, this guide serves as a practical resource for validating the GLI-dependent effects of this compound in cancer cell lines.
The Hedgehog signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in a variety of cancers.[1][2] The final effectors of this pathway are the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3), which, upon activation, translocate to the nucleus and induce the expression of target genes responsible for cell proliferation, survival, and differentiation.[3] this compound is a small molecule inhibitor that targets the GLI transcription factors, thereby blocking Hh pathway activity downstream of the cell surface receptor Smoothened (SMO).[3][4][5][6]
To rigorously demonstrate that the observed cellular effects of this compound are a direct result of its interaction with GLI proteins, a comparison with a specific genetic knockdown of GLI is essential. siRNA technology offers a powerful tool to transiently silence the expression of target genes, in this case, GLI1 and GLI2, providing a benchmark for the phenotypic and molecular consequences of GLI inhibition.
Comparative Data: this compound vs. GLI1/2 siRNA
The following tables summarize quantitative data from studies directly comparing the effects of this compound treatment with those of GLI1 and GLI2 siRNA knockdown on cancer cell lines.
Table 1: Effect on Cell Proliferation
| Treatment/Condition | Cell Line | Assay | Result (Inhibition of Proliferation) | Reference |
| This compound (5 µM) | 22Rv1 (Prostate Cancer) | BrdU Incorporation | ~40-60% reduction | [3] |
| This compound (5 µM) | PANC1 (Pancreatic Cancer) | BrdU Incorporation | ~40-60% reduction | [3] |
| GLI1 siRNA | 22Rv1 (Prostate Cancer) | Cell Count | ~20% reduction | [3] |
| GLI1 siRNA | PANC1 (Pancreatic Cancer) | Cell Count | ~20% reduction | [3] |
| GLI2 siRNA | PANC1 (Pancreatic Cancer) | Cell Count | ~15% reduction | [3] |
| GLI1 + GLI2 siRNA | PANC1 (Pancreatic Cancer) | Cell Count | Additive growth inhibition | [3] |
Table 2: Effect on Hedgehog Target Gene Expression
| Treatment/Condition | Cell Line | Target Gene | Assay | Result (Reduction in mRNA levels) | Reference |
| This compound (5 µM, 48h) | PANC1 (Pancreatic Cancer) | GLI1 | qPCR | Significant reduction | [3] |
| This compound (5 µM, 48h) | 22Rv1 (Prostate Cancer) | GLI1 | qPCR | Significant reduction | [3] |
| This compound (5 µM, 48h) | PANC1 (Pancreatic Cancer) | PTCH1 | qPCR | Significant reduction | [3] |
| This compound (5 µM, 48h) | 22Rv1 (Prostate Cancer) | PTCH1 | qPCR | Significant reduction | [3] |
| GLI1 siRNA (48h) | 22Rv1 (Prostate Cancer) | GLI1 | qPCR | ≥60% reduction | [3] |
| GLI1 siRNA (48h) | PANC1 (Pancreatic Cancer) | GLI1 | qPCR | ≥60% reduction | [3] |
| GLI2 siRNA (48h) | PANC1 (Pancreatic Cancer) | PTCH1 | qPCR | Down-regulated | [3] |
Visualizing the Mechanisms of Inhibition
The following diagrams illustrate the points of intervention for this compound and GLI siRNA within the Hedgehog signaling pathway and the general workflow for experimental validation.
Caption: Hedgehog signaling pathway with intervention points for this compound and GLI siRNA.
Caption: A generalized workflow for the experimental validation of this compound's GLI-dependent effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
GLI1/2 siRNA Transfection
This protocol describes the transient knockdown of GLI1 and GLI2 expression using siRNA.
-
Materials:
-
Cancer cell lines (e.g., PANC1, 22Rv1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA targeting human GLI1 and GLI2 (validated sequences recommended)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmols of siRNA (GLI1, GLI2, or non-targeting control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent. Mix gently by pipetting and incubate for 15-20 minutes at room temperature.
-
-
Transfection:
-
Aspirate the medium from the cells and wash once with PBS.
-
Add 0.8 mL of Opti-MEM to the siRNA-lipid complex mixture.
-
Overlay the 1 mL mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding to downstream analysis.
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
Transfected or this compound-treated cells in a 96-well plate
-
BrdU Labeling Reagent
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H2SO4)
-
Microplate reader
-
-
Procedure:
-
Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium, and add FixDenat solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the FixDenat solution and add the anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.
-
Washing: Wash the wells three times with PBS.
-
Substrate Reaction: Add the substrate solution and incubate for 5-30 minutes at room temperature, protected from light.
-
Measurement: Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Quantitative Real-Time PCR (qPCR)
This protocol quantifies the mRNA expression levels of Hedgehog target genes.
-
Materials:
-
Cell pellets from treated and control groups
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
-
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Data Analysis: Run the qPCR reaction using a standard thermal cycling protocol. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the respective control group.
-
Western Blotting
This technique is used to detect and quantify the protein levels of GLI1 and PTCH1.
-
Materials:
-
Cell pellets from treated and control groups
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GLI1, anti-PTCH1, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
-
By following these protocols and comparing the results of this compound treatment with those of GLI1/2 siRNA knockdown, researchers can confidently validate the on-target, GLI-dependent effects of this promising Hedgehog pathway inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hedgehog signaling activates a mammalian heterochronic gene regulatory network controlling differentiation timing across lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Analysis of GANT 58 and Other GLI Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GANT 58 with other GLI antagonists, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel cancer therapeutics targeting the Hedgehog signaling pathway.
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and progression of numerous cancers. The Glioma-associated oncogene (GLI) family of zinc-finger transcription factors are the terminal effectors of the Hh pathway, making them attractive targets for anticancer therapy.[1] this compound is a potent and specific small-molecule antagonist of GLI1-mediated transcription.[2][3] This guide provides a comparative analysis of this compound with other notable GLI antagonists, including GANT 61 and Arsenic Trioxide (ATO).
Performance Comparison of GLI Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other GLI antagonists from various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, experimental conditions, and assay methodologies.
| Antagonist | Target | Cell Line/Assay System | IC50 Value | Reference |
| This compound | GLI1 | Shh-LIGHT2 (NIH 3T3) cells | ≈ 5 µM | [3] |
| GLI1/GLI2 | HEK293 cells (GLI1-induced transcription) | ≈ 5 µM | [2] | |
| GANT 61 | GLI1/GLI2 | Shh-LIGHT2 (NIH 3T3) cells | ≈ 5 µM | [4] |
| GLI1/GLI2 | Neuroblastoma cell lines | Varies (sensitive lines show low µM range) | [5] | |
| GLI1 | Melanoma cell lines (CHL-1) | 5.78 µM | [6] | |
| GLI1 | Melanoma cell lines (Mel 224) | 11.06 µM | [6] | |
| Arsenic Trioxide (ATO) | GLI1/GLI2 | HepG2 cells (GLI1-transfected) | 2.7 µM | |
| GLI2 | NIH 3T3 cells (ShhN-stimulated) | ≈ 0.7 µM | [7] |
Signaling Pathway and Mechanisms of Action
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. This relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then initiates a signaling cascade that leads to the activation of the GLI transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of target genes involved in cell proliferation, survival, and differentiation.[6][8][9][10][11]
This compound and GANT 61 act downstream of SMO, directly inhibiting the transcriptional activity of GLI proteins.[2][3] Arsenic trioxide also targets GLI proteins but may have additional mechanisms of action.[12]
Caption: The Hedgehog signaling pathway and points of intervention by GLI antagonists.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of GLI antagonists. Below are representative protocols for a GLI-responsive luciferase reporter assay, a cell proliferation (MTT) assay, and an in vivo xenograft model.
GLI-Responsive Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of GLI proteins.
Materials:
-
HEK293T cells (or other suitable cell line)
-
GLI-responsive luciferase reporter plasmid (e.g., pGL3-8xGli-luc)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect cells with the GLI-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, treat the cells with varying concentrations of the GLI antagonist (e.g., this compound) or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the GLI antagonist or vehicle control.
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of GLI antagonists in a living organism.[17][18][19][20]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line capable of forming tumors in mice
-
Matrigel (optional, to enhance tumor formation)
-
GLI antagonist formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the GLI antagonist or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of novel GLI antagonists.
Caption: A generalized workflow for the discovery and preclinical evaluation of GLI antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical, computational and functional insights into the chemical stability of the Hedgehog pathway inhibitor GANT61 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Targeting the hedgehog signal transduction pathway at the level of GLI inhibits neuroblastoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Arsenic antagonizes the Hedgehog pathway by preventing ciliary accumulation and reducing stability of the Gli2 transcriptional effector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease [mdpi.com]
- 11. Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
GANT 58: A Specific Tool for Blocking GLI-Mediated Transcription
A Comparative Guide for Researchers
In the intricate world of cellular signaling, the Hedgehog (Hh) pathway plays a pivotal role in embryonic development and tissue homeostasis. Its aberrant activation, however, is a known driver of various cancers. At the heart of this pathway's transcriptional output are the GLI family of zinc-finger transcription factors. For researchers dedicated to dissecting the Hh pathway and developing novel anti-cancer therapeutics, specific and potent inhibition of GLI function is paramount. GANT 58 has emerged as a key small molecule inhibitor in this endeavor, offering a distinct advantage by targeting the pathway downstream of the frequently mutated Smoothened (SMO) receptor.
This guide provides an objective comparison of this compound with other GLI antagonists, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: Targeting the Terminal Step of the Hedgehog Pathway
This compound acts as a direct antagonist of GLI1 and GLI2, the primary effectors of the Hh signaling cascade.[1][2] Unlike SMO inhibitors such as cyclopamine, this compound functions downstream of both SMO and the negative regulator Suppressor of Fused (SUFU), making it effective even in cancers with SMO mutations or resistance to SMO-targeted therapies.[2][3] This downstream inhibition is crucial, as it directly curtails the transcription of Hh target genes responsible for cell proliferation, survival, and differentiation.
dot
Caption: The Hedgehog signaling pathway and the point of inhibition by this compound.
Specificity of this compound
A critical attribute of any chemical probe is its specificity. Studies have demonstrated that this compound exhibits high selectivity for the Hedgehog pathway. When tested against other signaling pathways, including TNF signaling/NFκB activation, glucocorticoid receptor gene transactivation, and the Ras-Raf-Mek-Mapk cascade, no significant inhibition was observed at concentrations effective for blocking GLI function.[4] This specificity is crucial for attributing observed cellular effects directly to the inhibition of Hh signaling.
Comparative Analysis of GLI Inhibitors
The landscape of GLI inhibitors is expanding, offering researchers a variety of tools with different characteristics. The following table summarizes the key features of this compound in comparison to other notable GLI antagonists.
| Inhibitor | Target | IC50 | Mechanism of Action | Key Features & Limitations |
| This compound | GLI1/GLI2 | ~5 µM[3][4][5] | Direct antagonist, acts downstream of SMO and SUFU. | High specificity for the Hh pathway. Effective in SMO-resistant models. |
| GANT61 | GLI1/GLI2 | ~5 µM[2] | Direct antagonist, interferes with GLI-DNA binding. | Structurally related to this compound with similar potency. Some studies suggest potential for cytotoxicity at higher concentrations.[1] |
| Arsenic Trioxide | GLI1/GLI2 | ~0.7 µM[6] | Prevents ciliary accumulation and reduces the stability of GLI2.[6] | Potent inhibitor but has known off-target effects and toxicity, limiting its use as a specific research tool.[1] |
| HPI-1 | GLI1/GLI2 | Not consistently reported | Targets GLI transcription factors. | One of the earlier identified GLI antagonists, but less characterized than GANT compounds. |
| Glabrescione B | GLI1 | Not directly compared with this compound | Natural isoflavone (B191592) that interferes with GLI1-DNA binding.[1] | A natural product with a distinct chemical scaffold. Its poor water solubility can be a limitation.[7] |
| JC19 | GLI1/GLI2 | Not directly compared with this compound | Quinoline derivative that impairs GLI1 and GLI2 activity by interfering with DNA binding.[8] | A newer synthetic inhibitor with demonstrated in vivo efficacy and good metabolic stability.[8] |
Experimental Data and Protocols
To facilitate the replication and validation of findings, this section provides an overview of common experimental protocols used to assess the efficacy and specificity of GLI inhibitors like this compound.
dot
Caption: A typical experimental workflow for evaluating GLI inhibitors.
GLI-Dependent Luciferase Reporter Assay
This assay is a cornerstone for quantifying the transcriptional activity of GLI proteins.
Principle: Cells are co-transfected with a plasmid containing a firefly luciferase gene under the control of a GLI-responsive promoter and a control plasmid expressing Renilla luciferase for normalization. A reduction in the firefly/Renilla luciferase ratio upon treatment with an inhibitor indicates specific blockade of GLI-mediated transcription.
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., HEK293T or NIH/3T3) in a 96-well plate.
-
Transfection: Co-transfect cells with the GLI-reporter plasmid, a GLI expression plasmid (e.g., GLI1), and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or other inhibitors.
-
Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Use a dual-luciferase assay system to sequentially measure firefly and Renilla luciferase activity in a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal and calculate the percent inhibition relative to a vehicle-treated control.
Quantitative PCR (qPCR) for GLI Target Gene Expression
This method directly measures the impact of GLI inhibition on the expression of endogenous target genes.
Principle: The mRNA levels of known GLI target genes, such as GLI1 and PTCH1, are quantified using reverse transcription followed by qPCR. A decrease in the mRNA levels of these genes indicates successful inhibition of GLI function.
Protocol Outline:
-
Cell Treatment: Treat cancer cells known to have active Hh signaling with this compound or other inhibitors for a specified period (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
Cell Viability and Proliferation Assays
These assays assess the functional consequences of GLI inhibition on cancer cell growth.
Principle: Metabolic activity or the ability of cells to proliferate is measured as an indicator of cell viability. A reduction in these parameters suggests that the inhibitor has anti-proliferative or cytotoxic effects.
Protocol Outline (MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the GLI inhibitor.
-
MTT Addition: After 48-72 hours, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.
Conclusion
This compound stands out as a highly specific and valuable tool for researchers investigating the Hedgehog signaling pathway and its role in cancer. Its ability to directly target GLI transcription factors downstream of SMO provides a critical advantage for studying pathway regulation and overcoming resistance to upstream inhibitors. While newer GLI antagonists are continuously being developed, this compound remains a well-characterized and reliable compound for specifically interrogating GLI function in a variety of experimental settings. The provided comparative data and experimental protocols serve as a guide for the rational selection and application of this potent inhibitor in the quest for a deeper understanding and more effective treatment of Hedgehog-driven diseases.
References
- 1. Identification of Novel GANT61 Analogs with Activity in Hedgehog Functional Assays and GLI1-Dependent Cancer Cells [mdpi.com]
- 2. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Hedgehog/Smoothened | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | CAS 64048-12-0 | GANT58 | Tocris Bioscience [tocris.com]
- 6. Arsenic antagonizes the Hedgehog pathway by preventing ciliary accumulation and reducing stability of the Gli2 transcriptional effector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glabrescione B delivery by self-assembling micelles efficiently inhibits tumor growth in preclinical models of Hedgehog-dependent medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
